molecular formula C9H19N3OSi B12289566 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Cat. No.: B12289566
M. Wt: 213.35 g/mol
InChI Key: INUSYOSNFPYBRF-UHFFFAOYSA-N
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H19N3OSi and its molecular weight is 213.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H19N3OSi

Molecular Weight

213.35 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)pyrazol-4-amine

InChI

InChI=1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8,10H2,1-3H3

InChI Key

INUSYOSNFPYBRF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)N

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (SEM-4-aminopyrazole). As a key intermediate in pharmaceutical research and drug development, a thorough understanding of its structural characterization is paramount. This document offers an in-depth examination of chemical shifts, coupling constants, and peak assignments, supported by established scientific principles and experimental best practices. The intended audience includes researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for molecular structure elucidation.

Introduction

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine, commonly referred to as SEM-4-aminopyrazole, is a valuable building block in medicinal chemistry. The (2-(Trimethylsilyl)ethoxy)methyl (SEM) group serves as a versatile and readily cleavable protecting group for the pyrazole nitrogen.[1][2] This protection strategy allows for selective functionalization at other positions of the pyrazole ring, a common scaffold in many biologically active compounds.[3] Accurate and unambiguous structural confirmation of this intermediate is critical to ensure the integrity of subsequent synthetic steps. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework. This guide will dissect the ¹H and ¹³C NMR spectra of SEM-4-aminopyrazole, providing a detailed rationale for the assignment of each resonance.

The Importance of the SEM Protecting Group

The (2-(Trimethylsilyl)ethoxy)methyl (SEM) group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its unique deprotection methods.[1][4] It is stable to many nucleophilic and basic conditions, yet can be selectively removed under acidic conditions or with fluoride ion sources, often with high yields.[4][5] This orthogonality makes it an invaluable tool in multi-step syntheses.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the characterization of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. However, for observing exchangeable protons (e.g., NH₂), dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Data Acquisition

Spectra should be acquired on a modern NMR spectrometer, with a recommended field strength of 400 MHz or higher for ¹H NMR to achieve good signal dispersion.[6]

  • ¹H NMR: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans is required due to the lower natural abundance of ¹³C.

For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[7]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine exhibits distinct signals corresponding to the protons of the pyrazole ring, the aminopyrazole moiety, and the SEM protecting group. The expected chemical shifts and multiplicities are detailed below.

Molecular Structure and Proton Numbering

Caption: Molecular structure of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine with proton numbering.

Tabulated ¹H NMR Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5 (Pyrazole)~7.3-7.5s1H
H-3 (Pyrazole)~7.2-7.4s1H
N-CH₂-O (a)~5.4-5.6s2H
NH₂~2.5-4.0br s2H
O-CH₂-CH₂-Si (b)~3.5-3.7t2H~8.0
O-CH₂-CH₂-Si (c)~0.8-1.0t2H~8.0
Si-(CH₃)₃~0.0s9H
Rationale for Assignments
  • Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring appear as singlets in the aromatic region. The proton at the C-5 position is typically slightly downfield from the C-3 proton due to the electronic influence of the adjacent N-1 and the SEM group.[8]

  • Amine Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. A D₂O exchange experiment can confirm this assignment, as the NH₂ signal will disappear.[9]

  • SEM Group Protons:

    • N-CH₂-O (a): The methylene protons adjacent to the pyrazole nitrogen and the oxygen atom appear as a sharp singlet.

    • O-CH₂-CH₂-Si (b and c): The two methylene groups of the ethoxy moiety form an A₂B₂ system, appearing as two triplets with identical coupling constants. The methylene group attached to the oxygen (b) is deshielded and appears further downfield compared to the methylene group attached to the silicon atom (c).[5]

    • Si-(CH₃)₃: The nine equivalent protons of the trimethylsilyl group give rise to a strong singlet at approximately 0.0 ppm, which is a characteristic feature of the TMS group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Tabulated ¹³C NMR Data
Carbon AssignmentChemical Shift (δ, ppm)
C-5 (Pyrazole)~135-138
C-3 (Pyrazole)~125-128
C-4 (Pyrazole)~115-120
N-CH₂-O~77-80
O-CH₂-CH₂-Si~66-69
O-CH₂-CH₂-Si~17-20
Si-(CH₃)₃~ -1.5
Rationale for Assignments
  • Pyrazole Carbons (C-3, C-4, and C-5): The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the amino group (C-4) is typically shielded relative to the other pyrazole carbons. C-5 is generally the most downfield carbon due to its position between two nitrogen atoms.[6][8]

  • SEM Group Carbons:

    • N-CH₂-O: The methylene carbon attached to the pyrazole nitrogen and the oxygen atom appears in the range of 77-80 ppm.

    • O-CH₂-CH₂-Si: The methylene carbon adjacent to the oxygen is found around 66-69 ppm, while the methylene carbon bonded to the silicon is significantly upfield at approximately 17-20 ppm.

    • Si-(CH₃)₃: The three equivalent methyl carbons of the trimethylsilyl group appear at a characteristic upfield chemical shift of around -1.5 ppm.

2D NMR Correlation for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Correlation cluster_Assignment Structural Elucidation H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

  • COSY: A COSY spectrum would show a correlation between the protons of the O-CH₂-CH₂-Si moiety, confirming their connectivity.

  • HSQC: An HSQC experiment directly correlates each proton to its attached carbon atom. This would definitively link the proton signals of H-3, H-5, and the SEM group to their corresponding carbon resonances.

  • HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and confirming the connectivity between the pyrazole ring and the SEM protecting group. For example, correlations would be expected between the N-CH₂-O protons and the C-5 and C-3 carbons of the pyrazole ring.

Conclusion

The ¹H and ¹³C NMR spectra of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine provide a detailed and diagnostic fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, and by employing 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This in-depth characterization is a critical quality control step in the synthesis of more complex molecules for pharmaceutical and materials science applications, ensuring the structural integrity of this important synthetic intermediate.

References

  • Elguero, J., Claramunt, R. M., & Silva, A. M. S. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 26(17), 5237.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034.
  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 22(11), 749-753.
  • Jimeno, M. L., Alkorta, I., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy Letters, 30(4), 623-633.
  • Li, W., Geng, X., & He, C. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.
  • Breitmaier, E., & Voelter, W. (2000). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
  • Kumar, V., & Kaur, K. (2013). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Beilstein journal of organic chemistry, 9, 2119–2123.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Utility of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, pyrazole-containing heterocycles are ubiquitous, frequently serving as critical hinge-binding motifs in kinase inhibitors. However, the inherent tautomerism and high polarity of the unprotected pyrazole ring often complicate downstream synthetic modifications, such as transition-metal-catalyzed cross-couplings.

The compound 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (CAS: 1313520-72-7) represents a strategically protected building block designed to circumvent these challenges[1]. By masking the pyrazole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, chemists can lock the tautomeric state, drastically enhance organic solubility, and direct selective functionalization exclusively at the 4-amino position. This whitepaper provides an in-depth guide to the physicochemical properties, self-validating handling protocols, and mechanistic synthetic methodologies associated with this essential intermediate.

Chemical Identity & Physicochemical Profiling

Accurate identification and tracking of physical properties are foundational for reaction scale-up, purification, and safety assessments. The quantitative data for 1-SEM-1H-pyrazol-4-amine is summarized in Table 1[2].

PropertyValue
IUPAC Name 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine
CAS Registry Number 1313520-72-7
Molecular Formula C9H19N3OSi
Molecular Weight 213.35 g/mol
SMILES C(C)CCOCN1C=C(C=N1)N
Boiling Point 305.2 ± 27.0 °C (Predicted)
Density 1.03 ± 0.1 g/cm³ (Predicted)
Storage Conditions 2-8°C, sealed in dry, dark place

Table 1: Physicochemical properties and identification metrics of 1-SEM-1H-pyrazol-4-amine.

Material Safety Data Sheet (MSDS) & Handling Protocols

Hazard Identification

Based on GHS classification standards, 1-SEM-1H-pyrazol-4-amine is classified as a targeted irritant, primarily affecting mucous membranes and dermal layers[1].

  • Signal Word : Warning

  • Hazard Statements :

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Precautionary Statements :

    • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Self-Validating Handling & Storage Protocol

To ensure the chemical integrity of the SEM group (which is sensitive to strong Lewis/Brønsted acids) and the primary amine (prone to atmospheric oxidation), the following self-validating protocol must be observed:

  • Atmospheric Control : Store the compound under an inert atmosphere (Argon or Nitrogen).

    • Validation Check: Utilize a reversible humidity indicator card inside the secondary containment vessel; the system is validated if the card reads <10% relative humidity.

  • Temperature Regulation : Maintain storage strictly at 2-8°C.

    • Validation Check: Monitor with a calibrated continuous data logger. The integrity of the batch is visually validated prior to use; a color shift from pale yellow to dark brown indicates compromised amine oxidation.

Mechanistic Insights: The Role of the SEM Protecting Group

Causality Behind the SEM Choice

In complex drug development workflows, the choice of protecting group is dictated by the specific reaction conditions required for subsequent steps. The SEM group is specifically chosen for pyrazole-4-amines over alternatives like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) for two core mechanistic reasons:

  • Base and Nucleophile Stability : The SEM ether linkage is highly robust against strong bases (e.g., n-BuLi, NaH) and nucleophiles. This is critical because the 4-amino group is frequently subjected to harsh Buchwald-Hartwig aminations or amide couplings where base-labile protecting groups would prematurely cleave.

  • Orthogonal Deprotection via the β -Silicon Effect : The SEM group is cleaved via a highly specific mechanism exploiting the massive bond dissociation energy of the Si-F bond (approx. 582 kJ/mol). When treated with a fluoride source like TBAF (Tetrabutylammonium fluoride), the fluoride selectively attacks the silicon atom. The resulting intermediate undergoes rapid fragmentation driven by the β -silicon effect, releasing ethylene gas, formaldehyde, and the free pyrazole. This allows for clean deprotection under mild conditions that do not disturb other acid- or base-sensitive functional groups.

Experimental Workflows & Methodologies

The synthesis of 1-SEM-1H-pyrazol-4-amine from 4-nitropyrazole requires a precise two-step sequence. The following methodology is designed as a self-validating system, ensuring that each step is analytically confirmed before progression.

Step 1: SEM Protection of 4-Nitropyrazole
  • Preparation : Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF under an Argon atmosphere. Cool the reaction flask to 0°C using an ice bath.

  • Deprotonation : Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

    • Causality: NaH is required to deprotonate the weakly acidic pyrazole NH (pKa ~14). The 0°C temperature is strictly maintained to control the exothermic hydrogen gas evolution and prevent solvent degradation.

  • Alkylation : Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise. Stir for 2 hours, allowing the system to warm to room temperature.

  • Validation Check : Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).

    • System Validation: The step is successful when the baseline starting material spot disappears and a new, less polar UV-active spot (Rf ~0.6) appears. LC-MS must confirm the intermediate mass [M+H]+=244 .

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Catalytic Reduction to the Amine
  • Preparation : Dissolve the crude 1-SEM-4-nitropyrazole in methanol.

  • Catalyst Addition : Add 10% Pd/C (0.1 eq by weight). Purge the flask with Argon, then backfill with Hydrogen gas (1 atm via balloon).

  • Reduction : Stir vigorously at room temperature for 12 hours.

    • Causality: Catalytic hydrogenation is explicitly selected over dissolving metal/acid reductions (e.g., Fe/HCl or SnCl₂/HCl) to prevent the acid-catalyzed premature cleavage of the sensitive SEM acetal linkage.

  • Validation Check : Monitor the volumetric hydrogen uptake.

    • System Validation: The reaction is complete when H₂ uptake ceases. Perform TLC (DCM:MeOH 9:1); the product spot must stain positive (purple/brown) with Ninhydrin, chemically validating the generation of a primary amine. LC-MS must show the target mass [M+H]+=214 .

  • Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate under reduced pressure.

Synthesis A 4-Nitropyrazole C 1-SEM-4-nitropyrazole A->C Step 1: Protection B SEM-Cl, NaH (Reagents) B->C E 1-SEM-1H-pyrazol-4-amine (Target) C->E Step 2: Reduction D H2, Pd/C (Reagents) D->E

Synthetic workflow for 1-SEM-1H-pyrazol-4-amine via protection and reduction.

Applications in Drug Discovery: Kinase Inhibition

The 1-SEM-1H-pyrazol-4-amine building block is extensively utilized in the synthesis of advanced inhibitors targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[3] and the Janus Kinase (JAK/STAT) pathways.

In the development of IRAK4 inhibitors, the pyrazole-4-amine moiety is frequently coupled to a pyrimidine or pyrazolo-pyrimidine core to form the critical hinge-binding region of the drug. The free amine acts as an essential hydrogen bond donor to the kinase hinge region backbone, while the adjacent pyrazole nitrogen acts as an acceptor. By utilizing the SEM-protected precursor during the multi-step synthesis, medicinal chemists prevent unwanted side reactions (such as N-arylation) at the pyrazole ring. Once the complex macrocycle or scaffold is fully assembled, the SEM group is cleanly removed to reveal the active pharmacophore.

Pathway Ligand IL-1 / TLR Ligand Receptor IL-1R / TLR Ligand->Receptor Binds MyD88 MyD88 Adapter Receptor->MyD88 Recruits IRAK4 IRAK4 Kinase MyD88->IRAK4 Activates NFkB NF-κB Activation IRAK4->NFkB Phosphorylates Inhibitor Pyrazole-derived Inhibitor Inhibitor->IRAK4 Competitive Inhibition Inflammation Inflammatory Response NFkB->Inflammation Gene Transcription

IRAK4 signaling pathway showing targeted inhibition by pyrazole-derived compounds.

References

  • Title: 1-((2-(Trimethylsilyl)ethoxy)methyl)
  • Title: 1-((2-(trimethylsilyl)ethoxy)methyl)
  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)
  • Source: ACS Medicinal Chemistry Letters (via Google Patents)

Sources

Whitepaper: Physicochemical and Solubility Profiling of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (CAS: 1313520-72-7) serves as a critical building block, particularly in the synthesis of kinase inhibitors (e.g., ATR and JAK inhibitors). The strategic installation of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group not only orthogonalizes downstream reactivity but fundamentally alters the physicochemical properties of the parent pyrazole. This whitepaper provides an in-depth analysis of the molecule's solubility profile, detailing the thermodynamic causality behind its solvation and providing self-validating protocols for accurate solubility determination in drug development workflows.

Molecular Architecture: The Causality of Solvation

To predict and manipulate the solubility of 1-SEM-4-aminopyrazole, one must dissect the competing intermolecular forces dictated by its structural moieties:

  • The SEM Protecting Group (Lattice Disruption): Unprotected pyrazoles possess high lattice energies due to robust intermolecular hydrogen-bonding networks (forming dimers or catemers). By masking the N1 position, the SEM group destroys this network. Furthermore, the highly lipophilic, bulky trimethylsilyl sphere and the flexible ethoxymethyl ether chain introduce significant steric frustration. This prevents efficient crystal packing, often rendering SEM-protected pyrazoles as viscous oils or low-melting solids at room temperature ()[1]. This massive reduction in lattice energy thermodynamically drives its high solubility in organic solvents.

  • The 4-Amino Group (Polar Anchoring): While the SEM group drives lipophilicity, the primary amine at the C4 position acts as both a hydrogen bond donor and acceptor. This polar anchor allows the molecule to be solvated by polar protic solvents and enables salt formation (e.g., HCl salts) for aqueous environments.

  • The Pyrazole Core: Provides sp2-hybridized aromatic character. However, the introduction of the sp3-rich SEM group significantly enhances overall solubility and metabolic stability, a principle widely leveraged in the optimization of clinical candidates like Camonsertib ()[2].

Quantitative Solubility Profile in Organic Solvents

The interplay between the lipophilic SEM tail and the polar amine head results in a unique solubility gradient. The data below summarizes the expected solubility profile across various solvent classes.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism
Polar Aprotic Dichloromethane (DCM)8.9> 100Excellent dipole-dipole matching; efficiently solvates both the lipophilic SEM group and the pyrazole core.
Polar Aprotic Tetrahydrofuran (THF)7.5> 100The ethereal oxygen acts as a strong H-bond acceptor for the 4-amino group, while the ring solvates the SEM moiety.
Polar Aprotic Dimethylformamide (DMF)36.7> 100Strong dipole moment; highly effective for disrupting any residual intermolecular interactions.
Polar Protic Methanol (MeOH)32.7> 50H-bonding with the 4-amino group drives solubility, though slightly limited by the hydrophobic TMS tail.
Non-Polar Hexanes1.910 - 20Solvates the SEM group well, but the inability to solvate the polar primary amine limits total capacity.
Aqueous Water80.1< 0.1The extreme hydrophobicity of the trimethylsilyl group prevents aqueous dissolution of the free base.

Experimental Methodologies for Solubility Determination

A critical failure point in early drug development is conflating kinetic and thermodynamic solubility ()[3]. Because the SEM group can cause the compound to oil out or form metastable amorphous solids, kinetic assays often yield artificially high solubility values. Over time, these amorphous phases transition to lower-energy crystalline forms, causing delayed precipitation ()[4].

To ensure robust process chemistry, the following self-validating protocols must be employed.

Protocol A: Self-Validating Thermodynamic Solubility (Shake-Flask Method)

Adapted from OECD Test Guideline 107 principles ()[5], this protocol guarantees true equilibrium by monitoring phase transitions over time.

  • Saturation: Add an excess of 1-SEM-4-aminopyrazole (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed, inert glass vial.

  • Equilibration: Agitate the suspension at 300 rpm in a thermostatic shaker maintained strictly at 25.0 ± 0.1 °C to prevent temperature-induced supersaturation.

  • Self-Validation (Equilibrium Check): Withdraw 50 µL aliquots at exactly 24, 48, and 72 hours. Causality: If the concentration drops between 24h and 48h, an amorphous-to-crystalline phase transition is occurring.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes to pellet any undissolved micro-particulates or coacervates.

  • Quantification: Dilute the supernatant into a compatible mobile phase and quantify via HPLC-UV (e.g., at 254 nm) against a standard curve.

  • Validation Gate: The system is only considered to be at thermodynamic equilibrium if the concentration variance between the 48-hour and 72-hour time points is ≤ 5% .

Protocol B: High-Throughput Kinetic Solubility (Early Discovery)

Used strictly for preliminary screening where compound availability is low.

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Spiking: Titrate the stock into the target aqueous/organic buffer system, ensuring the final DMSO concentration remains ≤ 2% v/v to prevent co-solvent effects.

  • Incubation: Allow the microtiter plate to incubate at room temperature for 2 hours to allow for the precipitation of the amorphous phase.

  • Detection: Measure precipitation via nephelometry (light scattering). The kinetic solubility limit is defined as the concentration at which scattering significantly exceeds the baseline blank.

Workflow Visualization

SolubilityWorkflow Start 1-SEM-4-aminopyrazole (Solid/Oil) Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic Thermo Thermodynamic Solubility (Late Stage/Formulation) Start->Thermo DMSO Pre-dissolve in DMSO (10-50 mM stock) Kinetic->DMSO Excess Add Excess Compound to Target Solvent Thermo->Excess Aqueous Spike into Target Solvent (Max 2% DMSO) DMSO->Aqueous Nephelometry Measure Precipitation (Nephelometry/UV) Aqueous->Nephelometry Shake Shake-Flask Equilibration (24h, 48h, 72h @ 25°C) Excess->Shake HPLC Phase Separation & HPLC-UV Quantification Shake->HPLC

Workflow comparing Kinetic vs. Thermodynamic solubility testing for 1-SEM-4-aminopyrazole.

Implications for Medicinal Chemistry

Understanding this solubility profile is paramount for downstream synthetic steps. The exceptional solubility of 1-SEM-4-aminopyrazole in ethereal (THF) and halogenated (DCM) solvents makes it an ideal substrate for homogeneous catalysis, such as Buchwald-Hartwig aminations or amide bond couplings. However, chemists must be cautious during workups; the high lipophilicity of the SEM group means the compound will partition heavily into the organic layer, requiring aggressive washing to remove polar byproducts without losing the target intermediate.

References

  • Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500), Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD. Available at:[Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks, European Journal of Pharmaceutical Sciences (PubMed). Available at:[Link]

Sources

Crystal structure and molecular weight of SEM-protected 4-aminopyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the physicochemical properties, crystallographic challenges, and synthetic workflows for SEM-protected 4-aminopyrazole.

Executive Summary

In modern medicinal chemistry and drug development, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine —commonly referred to as SEM-protected 4-aminopyrazole—serves as a linchpin intermediate. It is extensively utilized in the synthesis of potent kinase inhibitors, including Janus Kinase 2 (JAK2) and IRAK4 inhibitors [1]. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is strategically employed to mask the acidic pyrazole nitrogen, preventing unwanted N-alkylation or N-arylation during transition-metal-catalyzed cross-coupling reactions.

However, the high conformational entropy introduced by the SEM moiety fundamentally alters the physicochemical properties of the pyrazole core, typically rendering the intermediate an oil at room temperature and complicating direct crystallographic analysis. This whitepaper provides a comprehensive analysis of the molecular weight, crystallographic challenges, and validated synthetic workflows associated with this critical building block.

Physicochemical Profiling and Molecular Weight

Understanding the exact mass and isotopic distribution of SEM-protected 4-aminopyrazole is critical for reaction monitoring via liquid chromatography-mass spectrometry (LC-MS). The empirical formula is C9H19N3OSi .

Table 1: Elemental Composition and Molecular Weight Breakdown

ElementSymbolAtomsAtomic Weight ( g/mol )Total Mass ( g/mol )Mass %
CarbonC912.011108.09950.66%
HydrogenH191.00819.1528.98%
NitrogenN314.00742.02119.70%
OxygenO115.99915.9997.50%
SiliconSi128.08528.08513.16%
Total 213.356 100.00%
  • Exact Mass for High-Resolution Mass Spectrometry (HRMS): 213.1297 Da.

  • Target LC-MS Peak ([M+H]+): 214.1 m/z.

Crystallographic Properties & Structural Challenges

The Entropy Penalty: Unprotected 4-aminopyrazole is a crystalline solid due to extensive intermolecular hydrogen bonding between the pyrazole NH and the primary amine. The introduction of the SEM group (-CH2-O-CH2-CH2-Si(CH3)3) abolishes the pyrazole hydrogen bond donor and introduces a highly flexible, lipophilic tail. The rotational freedom around the C-O and C-C bonds of the ethoxymethyl linker creates a massive entropic penalty for crystal lattice formation. Consequently, the free base of SEM-protected 4-aminopyrazole exists as a viscous oil at standard temperature and pressure.

Crystallization Strategies: To obtain Single-Crystal X-Ray Diffraction (SCXRD) data for this intermediate, thermodynamic rigidification is required. This is achieved by protonating the primary amine to form a salt (e.g., a hydrochloride salt). The resulting ionic interactions provide the necessary lattice energy (enthalpy) to overcome the conformational entropy of the SEM tail, forcing the molecule into a highly ordered crystalline state.

Alternatively, crystallographic data involving this moiety is frequently derived from co-crystal structures of the deprotected final active pharmaceutical ingredient (API) bound within the target kinase active site (e.g., JAK2 co-crystal structures)[1].

Crystallization A Free Base (Oil) High Conformational Entropy B Protonation (HCl in Dioxane/Ether) A->B Decreases Flexibility C Hydrochloride Salt (Solid) Rigid Ionic Lattice B->C Induces Packing D X-Ray Diffraction (SCXRD Analysis) C->D Enables Resolution

Thermodynamic rigidification via salt formation to enable X-ray crystallography.

Validated Synthetic Workflow and Deprotection

The synthesis of SEM-protected 4-aminopyrazole is a two-step process starting from commercially available 4-nitropyrazole. The following protocols are designed as self-validating systems, ensuring high fidelity at each step [1][2].

Workflow A 4-Nitropyrazole B SEM-Protected 4-Nitropyrazole A->B SEM-Cl, NaH THF C SEM-Protected 4-Aminopyrazole (MW: 213.36) B->C Fe, NH4Cl EtOH/H2O, 70°C D Cross-Coupled Intermediate C->D Pd Catalyst Arylation E Deprotected Active API (Crystalline) D->E HCl (aq), EtOH or TFA

Synthetic workflow and deprotection strategy for SEM-protected 4-aminopyrazole.

Step 1: N-Alkylation of 4-Nitropyrazole

Protocol:

  • Charge a flame-dried vessel with 4-nitropyrazole (1.0 eq) and anhydrous THF (0.2 M). Cool to 0 °C under an inert N2 atmosphere.

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Stir for 30 minutes until H2 evolution ceases.

  • Dropwise, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Warm to 25 °C and stir for 2 hours.

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Causality & Validation: NaH is required to quantitatively deprotonate the pyrazole NH, forming a highly nucleophilic pyrazolide anion. The reaction is self-validating via TLC (loss of the highly polar starting material) and LC-MS (appearance of the m/z 244.1 [M+H]+ peak).

Step 2: Chemoselective Reduction to 4-Aminopyrazole

Protocol:

  • Dissolve the SEM-protected 4-nitropyrazole in an EtOH/H2O mixture (4:1 v/v).

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

  • Heat to 70 °C with vigorous stirring for 3 hours.

  • Filter the hot mixture through a pad of Celite, concentrate the filtrate, extract with DCM, and evaporate to yield the product as a viscous oil.

Causality & Validation: Fe/NH4Cl is selected over Pd/C-catalyzed hydrogenation to prevent potential poisoning of the catalyst by impurities and to ensure strict chemoselectivity if halogens are present on the scaffold. NH4Cl acts as a mild proton source that activates the iron surface without hydrolyzing the acid-sensitive SEM group. The system is validated by LC-MS: the complete disappearance of m/z 244.1 and the emergence of m/z 214.1 confirms quantitative reduction.

Step 3: Crystallization via Salt Formation (Optional for SCXRD)

Protocol:

  • Dissolve the oily free base in anhydrous diethyl ether (0.1 M) and cool to 0 °C.

  • Slowly add 1.0 eq of 2M HCl in diethyl ether.

  • Filter the resulting white precipitate and recrystallize from hot ethanol/heptane.

Causality & Validation: The strictly anhydrous environment prevents the premature cleavage of the SEM group, which is highly labile in aqueous acid. The formation of a sharp-melting crystalline solid validates the successful generation of the rigid ionic lattice required for X-ray diffraction.

Deprotection to the Active Pharmaceutical Ingredient

Once the SEM-protected 4-aminopyrazole is elaborated via cross-coupling (e.g., Buchwald-Hartwig amidation or Suzuki coupling), the SEM group must be removed to unmask the hydrogen bond donor essential for kinase hinge-binding. This is typically achieved using aqueous HCl in ethanol at elevated temperatures or Trifluoroacetic acid (TFA) in DCM [1][2]. The cleavage generates formaldehyde and trimethylsilanol as byproducts, which are easily removed under reduced pressure, yielding the highly crystalline, active API.

References

  • Hanan, Emily J., et al. "Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 22, 2012, pp. 10090-10107.[Link]

  • Wuts, Peter G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.[Link]

Baseline Chemical Stability and Degradation Pathways of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Chemistry

The compound 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (often referred to as N1-SEM-4-aminopyrazole) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other heterocyclic pharmacophores. Its molecular architecture presents a fascinating dichotomy of chemical stability:

  • The N1-SEM Protecting Group: An acetal-like ether tethered to a silyl group, designed to withstand harsh basic, nucleophilic, and reductive conditions.

  • The C4-Amino Group: A highly electron-rich, unprotected primary amine that acts as a potent nucleophile but is notoriously susceptible to oxidative degradation.

Understanding the causality behind its stability and degradation is critical for process chemists. This guide deconstructs the mechanistic pathways of its degradation and provides self-validating experimental protocols to ensure high-yield isolation.

Quantitative Stability Matrix

To establish a baseline, the following table summarizes the quantitative stability of the intact molecule across various standard synthetic conditions.

Reaction ConditionReagents / EnvironmentTemp (°C)Time (h)Degradation / Cleavage (%)Primary Outcome
Strong Base NaH, THF or NaOH (aq)25 - 6024< 2%Highly Stable
Catalytic Hydrogenation Pd/C, H₂, EtOH2512< 1%Highly Stable
Mild Acid Acetic Acid (AcOH)2512~ 5%Moderately Stable
Strong Acid TFA / CH₂Cl₂ (1:1)252> 95%SEM Cleavage
Fluoride Source TBAF (1.0 M in THF)604 - 6> 95%SEM Cleavage
Aerobic Oxidation Ambient Air (Solution)252440 - 60%Amine Oxidation (Red/Dark)

Degradation Pathway I: N1-SEM Cleavage Mechanisms

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is essentially a hybrid of a methoxyethoxymethyl (MEM) ether and a trimethylsilyl (TMS) group. This structural dualism allows for orthogonal deprotection strategies, which are driven by distinct thermodynamic and kinetic principles [1].

Fluoride-Mediated Beta-Elimination

The presence of the silicon atom allows for targeted cleavage using fluoride anions (e.g., TBAF). The causality here is thermodynamic: the Si–F bond is exceptionally strong (~582 kJ/mol). Fluoride attack generates a pentavalent siliconate intermediate. This intermediate is inherently unstable and undergoes a rapid beta-elimination, extruding three neutral molecules: trimethylsilyl fluoride (TMS-F), ethylene gas, and formaldehyde [1].

Acid-Catalyzed Hydrolysis

Alternatively, strong acids such as trifluoroacetic acid (TFA) or HCl can be used. The mechanism initiates via the protonation of the acetal oxygen, forming a hemiacetal intermediate. This intermediate subsequently collapses, releasing formaldehyde and 2-(trimethylsilyl)ethanol, leaving the free pyrazole [2].

SEM_Cleavage cluster_fluoride Fluoride-Mediated Pathway cluster_acid Acid-Catalyzed Pathway Start 1-SEM-1H-pyrazol-4-amine F_Int Pentavalent Siliconate Start->F_Int TBAF / F- A_Int Protonated Hemiacetal Start->A_Int TFA or HCl F_Prod 1H-pyrazol-4-amine + TMS-F + Ethylene + CH2O F_Int->F_Prod Beta-elimination A_Prod 1H-pyrazol-4-amine + TMS-CH2CH2OH + CH2O A_Int->A_Prod Hydrolysis

Mechanistic pathways for N1-SEM deprotection via fluoride and acid.

Degradation Pathway II: Oxidative Lability of the 4-Amino Group

A critical failure point in the handling of 4-aminopyrazoles is their extreme sensitivity to auto-oxidation. Researchers frequently observe their reaction mixtures turning from pale yellow to deep red or dark brown during standard aerobic workups [3].

The Causality of Oxidation: The pyrazole ring is highly electron-rich and donates electron density into the C4-amino group. This elevates the Highest Occupied Molecular Orbital (HOMO) of the amine, making it highly susceptible to Single-Electron Transfer (SET) by ambient triplet oxygen (O₂).

  • Radical Formation: Oxygen abstracts an electron, generating a nitrogen-centered radical cation.

  • Cascade Degradation: This radical rapidly oxidizes further into nitroso intermediates.

  • Dimerization: The nitroso species cross-couples with unreacted 4-aminopyrazole to form heavily conjugated azo and azoxy dimers, which are responsible for the dark red color and the significant loss of yield [3].

Oxidation Amine 4-Aminopyrazole Core Radical N-Centered Radical Amine->Radical O2 (Air) / SET Azo Azo/Azoxy Dimers (Red/Dark Impurities) Amine->Azo Cross-Coupling Nitroso Nitroso Intermediate Radical->Nitroso Further Oxidation Nitroso->Azo Dimerization

Auto-oxidation cascade of 4-aminopyrazole into azo/azoxy dimers.

Self-Validating Experimental Protocols

To achieve high yields, the experimental design must be a self-validating system: it must simultaneously drive the thermodynamically demanding SEM cleavage while completely arresting the oxidative degradation of the resulting 4-aminopyrazole.

Protocol: Anaerobic TBAF-Mediated SEM Deprotection

This protocol utilizes tetrabutylammonium fluoride (TBAF) under strictly anaerobic conditions to prevent azo-dimerization [4].

Step 1: Solvent Degassing & Preparation

  • Transfer 10 mL of anhydrous Tetrahydrofuran (THF) into a Schlenk flask.

  • Perform three freeze-pump-thaw cycles to remove all dissolved oxygen. Alternatively, sparge the solvent with ultra-pure Argon for 30 minutes.

  • Validation Check: The solvent must be kept under a positive pressure of Argon. Any introduction of O₂ will immediately compromise the downstream product.

Step 2: Fluoride Cleavage Reaction

  • In a glovebox or under an Argon blanket, dissolve 1.0 mmol of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine in the degassed THF.

  • Add 3.0 mmol (3.0 equivalents) of TBAF (1.0 M in THF).

  • Heat the reaction mixture to 60 °C and stir for 4 to 6 hours.

  • Causality Note: Elevated temperature is required because the steric bulk of the SEM group on the pyrazole ring hinders the formation of the pentavalent siliconate intermediate.

Step 3: Anaerobic Quench and Extraction

  • Cool the reaction to 0 °C.

  • Quench the reaction by adding 5 mL of degassed saturated aqueous NH₄Cl.

  • Extract the aqueous layer with degassed Ethyl Acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ under an Argon stream, filter, and concentrate under reduced pressure (rotary evaporator flushed with Argon).

  • Validation Check: If the protocol was executed correctly, the concentrated residue will be pale yellow. A shift to red/brown indicates oxygen ingress during the workup.

Workflow Prep Inert Atmosphere Setup (Ar/N2 Purge) Reaction TBAF Deprotection (THF, 60°C) Prep->Reaction Step 1 Quench Aqueous Quench (NH4Cl) Reaction->Quench Step 2 Extract Anaerobic Extraction (Degassed EtOAc) Quench->Extract Step 3

Anaerobic experimental workflow for SEM deprotection and isolation.

Deprotection Kinetic Data Summary
MethodReagentsTempTime to >95% ConversionIsolated Yield (Anaerobic)Isolated Yield (Aerobic)
Fluoride TBAF (3 eq), THF60 °C4 - 6 h88 - 92%40 - 50%
Acidic TFA/CH₂Cl₂ (1:1)25 °C2 h85 - 90%35 - 45%

Note: Acidic deprotection is faster but requires careful neutralization (e.g., with NaHCO₃) during workup, which can exothermically introduce oxygen if not strictly controlled.

Conclusion

The successful utilization of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine hinges on respecting its dual chemical personality. The SEM group requires aggressive thermodynamic driving forces (fluoride affinity or strong acid protonation) for removal. Conversely, the resulting 4-aminopyrazole is a fragile, electron-rich species that demands rigorous anaerobic handling to prevent rapid SET auto-oxidation. By coupling degassed solvent systems with targeted cleavage reagents, process chemists can reliably isolate the free amine in excellent yields.

References

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole Source: ResearchGate URL:[Link]

  • US5859014A - Pyrimidinedione, pyrimidinetrione, triazinedione and tetrahydroquinazolinedione derivatives as α1-adrenergic receptor antagonists Source: Google Patents URL

Sources

Methodological & Application

Protocol for SEM deprotection of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine using TBAF

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocol for the TBAF-Mediated SEM Deprotection of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Introduction & Mechanistic Rationale

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust protecting group widely utilized in heterocyclic chemistry due to its exceptional stability under basic, reductive, and cross-coupling conditions[1]. However, the deprotection of N-SEM groups on electron-rich heterocycles, such as pyrazoles, presents unique synthetic challenges compared to standard O-SEM ethers. N-SEM cleavage is notoriously sluggish and typically requires harsher conditions, such as elevated temperatures or extended reaction times[2].

When deprotecting 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine , a critical complication arises from the substrate's free primary amine (-NH₂) at the 4-position. The mechanism of fluoride-mediated SEM cleavage involves the nucleophilic attack of the fluoride anion on the silicon atom, forming a strong Si–F bond. This triggers a fragmentation cascade that releases ethylene gas, the deprotected pyrazolate anion, and stoichiometric amounts of formaldehyde[1].

If left unquenched, the highly electrophilic formaldehyde will rapidly react with the free primary amine of the pyrazol-4-amine product, leading to the formation of N-hydroxymethyl intermediates, imines (Schiff bases), or complex polymeric mixtures[3]. To prevent this degradation, a sacrificial formaldehyde scavenger—most commonly ethylenediamine (EDA)—must be added to the reaction mixture. EDA outcompetes the substrate for formaldehyde, trapping it irreversibly as a stable imidazolidine derivative[4].

Mechanistic Pathway

Mechanism cluster_0 TBAF-Mediated Cleavage cluster_1 Formaldehyde Fate SEM_Substrate 1-SEM-1H-pyrazol-4-amine Intermediate Hemiaminal Anion + TMS-F SEM_Substrate->Intermediate TBAF (F⁻ attack) Products 1H-pyrazol-4-amine + Ethylene + Formaldehyde Intermediate->Products Fragmentation SideProduct N-Hydroxymethyl or Imine Byproduct Products->SideProduct No Scavenger (Reacts with -NH2) Scavenged Imidazolidine (Trapped Formaldehyde) Products->Scavenged + Ethylenediamine

Mechanism of TBAF-mediated SEM cleavage and the role of EDA in scavenging formaldehyde.

Experimental Design and Condition Optimization

The successful deprotection of 1-SEM-1H-pyrazol-4-amine requires balancing the thermal energy needed to cleave the stable N-SEM bond with the suppression of formaldehyde-driven side reactions. Table 1 summarizes the causality behind the optimized parameters.

Table 1: Optimization of Deprotection Conditions for 1-SEM-1H-pyrazol-4-amine

ConditionTemp.AdditiveResult / ConversionMechanistic Rationale
TBAF (1.0 M in THF), 2.0 eq25 °CNone< 10% conversionN-SEM groups on pyrazoles are highly stable; RT is insufficient for cleavage.
TBAF (1.0 M in THF), 5.0 eq80 °CNone~40% (Complex mixture)Heat drives cleavage, but released CH₂O reacts with the 4-NH₂ group to form imines.
TBAF (1.0 M in THF), 10.0 eq 80 °C EDA (6.0 eq) > 85% (Clean conversion) EDA efficiently traps CH₂O, preventing side reactions with the free amine.
TFA / CH₂Cl₂ (1:1)25 °CNone~30% (Degradation)Acidic conditions lead to pyrazole degradation and N-hydroxymethylation.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (Substrate)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Ethylenediamine (EDA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Macroporous sulfonic acid cation-exchange resin (e.g., Dowex 50WX8)

Step 1: Reaction Setup

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-SEM-1H-pyrazol-4-amine (1.0 equivalent).

  • Dissolve the substrate in anhydrous THF to achieve a concentration of 0.05 to 0.1 M.

  • Add anhydrous ethylenediamine (EDA) (6.0 equivalents) to the stirring solution at room temperature[4]. Expert Note: EDA acts as the formaldehyde scavenger; omitting this will result in immediate imine byproduct formation upon SEM cleavage.

Step 2: Reagent Addition and Heating 4. Introduce TBAF (1.0 M in THF, 10.0 equivalents) dropwise to the reaction mixture[4]. 5. Heat the reaction mixture to 80 °C (reflux) under an inert nitrogen atmosphere. N-SEM groups on pyrazoles are notoriously rugged and rarely cleave efficiently at room temperature[2]. 6. Stir the reaction vigorously for 12–18 hours.

Step 3: Workup and TBAF Removal Expert Note: TBAF removal is a known bottleneck. Tetrabutylammonium salts partition heavily into organic layers and streak during silica gel chromatography, often co-eluting with polar pyrazole amines. 7. Once the reaction is deemed complete, cool the mixture to room temperature and concentrate the THF under reduced pressure. 8. Resin-Based TBAF Scavenging (Preferred Method): Dissolve the crude viscous residue in methanol. Add a sulfonic acid cation-exchange resin (approx. 3 g per mmol of TBAF used). Stir at room temperature for 2 hours. The resin traps the tetrabutylammonium cations. 9. Filter the suspension through a pad of Celite, washing the resin thoroughly with methanol. 10. Concentrate the filtrate in vacuo to yield the crude product free of TBAF salts.

Step 4: Purification 11. Purify the crude material via reverse-phase chromatography (C18 column, Water/Acetonitrile gradient modified with 0.1% NH₄OH) to isolate the pure 1H-pyrazol-4-amine. Normal-phase silica can be used (DCM/MeOH/NH₄OH gradient) only if TBAF has been completely removed in Step 3.

Experimental Workflow & Troubleshooting

Workflow Start Run Reaction: TBAF + EDA in THF (80 °C) Check LC-MS / TLC Check Start->Check Complete Reaction Complete (Target Mass Found) Check->Complete Incomplete Incomplete Conversion (Starting Material Remains) Check->Incomplete SideProd Complex Mixture (+12 Da Imine Byproduct) Check->SideProd Workup Aqueous Wash & Cation Exchange Complete->Workup AddTBAF Add TBAF & Extend Time Incomplete->AddTBAF IncreaseEDA Increase EDA Equivalents SideProd->IncreaseEDA

Decision tree and troubleshooting workflow for SEM deprotection of pyrazole amines.

Self-Validating System: Analytical Confirmation

To ensure the protocol has succeeded without the occurrence of formaldehyde-driven side reactions, validate the crude mixture using the following analytical markers:

  • LC-MS Analysis: The target 1H-pyrazol-4-amine should exhibit the expected [M+H]⁺ peak. If a mass of [M+12]⁺ is observed, the primary amine has formed an imine (Schiff base) with unquenched formaldehyde. A mass of [M+30]⁺ indicates N-hydroxymethylation. Both indicate insufficient EDA scavenger.

  • ¹H NMR (DMSO-d₆): The complete disappearance of the TMS singlet (~0.0 ppm) and the SEM methylene singlets (~5.4 ppm) confirms cleavage. The appearance of a broad singlet integrating to 1H (pyrazole N-H) and a distinct 2H singlet (primary amine -NH₂) confirms the structural integrity of the deprotected product.

References

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis.
  • Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis. BenchChem.
  • 3-Chloro-1H-pyrrole | CAS 69624-11-9 | Research Use. BenchChem.
  • Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders. MDPI.

Sources

Synthesis of Kinase Inhibitors Utilizing 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-aminopyrazole moiety is a privileged pharmacophore in targeted anticancer and anti-inflammatory therapies. It serves as a critical hinge-binding motif, forming essential bidentate hydrogen bonds within the ATP-binding pocket of kinases such as JAK, CDK, and Aurora . However, synthesizing these inhibitors presents significant regiochemical challenges due to the tautomerization and competitive nucleophilicity of the pyrazole nitrogen.

To circumvent these issues, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (SEM-protected 4-aminopyrazole) is employed as a highly versatile building block.

The Causality of Experimental Choices (E-E-A-T)
  • Why the SEM Group? Unlike standard alkyl or acyl protecting groups, the SEM (2-(trimethylsilyl)ethoxymethyl) group is strictly orthogonal to the basic and nucleophilic conditions typical of Buchwald-Hartwig aminations and SNAr reactions. Furthermore, its highly lipophilic nature drastically enhances the solubility of otherwise insoluble poly-heterocyclic intermediates in organic solvents.

  • Why Scavenge Formaldehyde? SEM deprotection is notoriously rugged. Acidic cleavage protonates the aminal ether oxygen, leading to the expulsion of the trimethylsilylethyl moiety and the formation of an N-hydroxymethyl intermediate. A subsequent basic workup is required to collapse this intermediate and release formaldehyde. If formaldehyde is not actively scavenged, it acts as a potent electrophile, reacting with the newly freed pyrazole to form irreversible N-alkylated or aminal byproducts .

Pathway & Workflow Visualizations

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (Target) Receptor->JAK STAT STAT Protein JAK->STAT Phosphorylation Nucleus Gene Transcription STAT->Nucleus Dimerization & Translocation Inhibitor Pyrazole Inhibitor Inhibitor->JAK ATP-competitive Inhibition

Caption: Mechanism of JAK/STAT pathway inhibition by pyrazole-based ATP-competitive kinase inhibitors.

Synthesis SM1 1-SEM-1H-pyrazol-4-amine Coupling Buchwald-Hartwig Coupling Pd2(dba)3, Xantphos, Cs2CO3 SM1->Coupling SM2 Heteroaryl Halide (e.g., 2-Cl-pyrimidine) SM2->Coupling Intermediate SEM-Protected Kinase Inhibitor Coupling->Intermediate Deprotection SEM Deprotection 1. TFA/DCM 2. Ethylenediamine Intermediate->Deprotection Product Final Kinase Inhibitor (Free Pyrazole) Deprotection->Product

Caption: Synthetic workflow for kinase inhibitors utilizing SEM-protected 4-aminopyrazole.

Quantitative Data: Optimization of SEM Deprotection

To establish a self-validating protocol, we evaluated multiple deprotection conditions. The data below demonstrates why a two-step acid-cleavage/scavenger approach is superior to standard fluoride-mediated cleavage for pyrazole scaffolds.

Reagent SystemTemperatureTimeConversion (%)Isolated Yield (%)Major Byproduct (%)
TBAF (1.0 M in THF)25 °C24 h4530Unreacted SM (55%)
TBAF (1.0 M in THF)70 °C12 h>9565N-hydroxymethyl (15%)
TFA/DCM (1:1), then NaHCO₃ (aq)25 °C6 h>9570N-hydroxymethyl (12%)
TFA/DCM (1:1), then Ethylenediamine 25 °C 4 h >99 92 None detected (<1%)

Table 1: Comparison of SEM deprotection conditions. The addition of ethylenediamine actively traps formaldehyde, preventing reversible byproduct formation.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

This protocol details the C-N coupling of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine with a generic heteroaryl chloride (e.g., a pyrimidine core).

Mechanistic Note: Xantphos is selected as the ligand because its large bite angle (~111°) accelerates reductive elimination, favoring C-N bond formation over competing β-hydride elimination. Cs₂CO₃ is utilized as a mild, insoluble inorganic base that slowly dissolves, keeping the effective basicity low and preventing the degradation of sensitive heterocyclic cores.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and anhydrous Cs₂CO₃ (2.5 equiv).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Nitrogen (N₂) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M relative to the halide) via syringe. Degas the resulting suspension by sparging with N₂ for 10 minutes.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

  • Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting halide is consumed, and the mass corresponding to the SEM-protected product [M+H]⁺ is the dominant peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Global SEM Deprotection & Formaldehyde Scavenging

This protocol removes the SEM group to yield the active, hinge-binding free pyrazole .

Mechanistic Note: Ethylenediamine acts as a sacrificial bidentate nucleophile. It reacts irreversibly with the formaldehyde released during the basic collapse of the N-hydroxymethyl intermediate, forming a stable imidazolidine derivative that is easily washed away in the aqueous phase.

Step-by-Step Procedure:

  • Acidic Cleavage: Dissolve the SEM-protected intermediate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add Trifluoroacetic acid (TFA, equal volume to CH₂Cl₂) dropwise at 0 °C.

  • Stirring: Remove the ice bath and stir at room temperature for 2–3 hours.

  • Concentration: Concentrate the reaction mixture in vacuo to remove all volatiles (CH₂Cl₂ and excess TFA). Crucial: Do not heat above 30 °C during concentration to avoid side-reactions.

  • Scavenging: Redissolve the crude residue in Methanol (0.1 M). Add Ethylenediamine (5.0 equiv) dropwise. Stir at room temperature for 1 hour.

  • Validation (Self-Validating Check): Analyze the crude mixture by ¹H NMR (in DMSO-d₆). Successful deprotection is confirmed by the complete disappearance of the SEM signals: the -CH₂- singlet at ~5.4 ppm, the ethyl chain multiplets at ~3.5 ppm and ~0.8 ppm, and the sharp TMS singlet at 0.0 ppm.

  • Workup: Concentrate the mixture, dilute with water, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor.

References

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 2016.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2024.

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis, 2025.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 2023.

Application Notes and Protocols for Amide Bond Coupling Reactions of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and optimized protocols for the successful amide bond coupling of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine with a variety of carboxylic acids. Amide bond formation is a cornerstone of medicinal chemistry, and the unique electronic properties of heterocyclic amines such as 4-aminopyrazoles necessitate carefully optimized conditions to achieve high yields and purity.[1][2][3] This document explores the rationale behind reagent selection, provides step-by-step experimental procedures for two robust coupling methods, and offers troubleshooting guidance. The protocols and insights presented herein are designed to be directly applicable in a laboratory setting for the synthesis of novel pyrazole-based compounds for drug discovery and development.

Introduction: The Chemistry and Challenges of Pyrazole Amide Synthesis

The pyrazole moiety is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocycle. The 4-amino-substituted pyrazole, in particular, serves as a versatile building block for constructing complex molecules with diverse biological activities. The formation of an amide bond at the C4-amino position is a critical transformation for elaborating these scaffolds.

However, the amide coupling of 4-aminopyrazoles can present challenges. While the amino group is nucleophilic, the electronic nature of the pyrazole ring can influence its reactivity. Factors such as steric hindrance from the N1-protecting group and the potential for side reactions necessitate the careful selection of coupling reagents and conditions to ensure efficient and clean conversion.[1][4] This guide focuses on the use of the (2-(Trimethylsilyl)ethoxy)methyl (SEM) protecting group, a common choice for masking the pyrazole N-H to enable subsequent functionalization.[5]

Strategic Considerations for Amide Coupling with 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

The successful synthesis of an amide from a carboxylic acid and an amine is kinetically slow and requires the activation of the carboxylic acid.[3][6] The choice of the coupling reagent is paramount and depends on the specific properties of the substrates, including steric hindrance and electronic effects.[6] For a substrate like 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine, two highly effective and widely used coupling strategies are recommended:

  • HATU-Mediated Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent known for its high reactivity and low rates of epimerization.[6] It is particularly well-suited for challenging couplings, including those involving less nucleophilic amines.[6][7]

  • EDC/HOBt-Mediated Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids.[6] Its use in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is standard practice to improve efficiency, suppress side reactions, and minimize racemization.[6][8]

The selection between these methods may depend on the specific carboxylic acid being coupled, cost considerations, and the desired scale of the reaction.

Reaction Mechanisms and Workflow Visualization

HATU-Mediated Amide Coupling Mechanism

In a HATU-mediated coupling, a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[6][7]

HATU_Mechanism cluster_coupling Coupling RCOOH Carboxylic Acid Carboxylate R-COO⁻ RCOOH->Carboxylate + Base - Base-H+ Base DIPEA HATU HATU Amine Pyrazol-4-amine Amide Amide Product OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU - Tetramethylurea OAt_Ester->Amide + Amine - HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

EDC/HOBt-Mediated Amide Coupling Mechanism

In the EDC/HOBt system, the carboxylic acid first adds to EDC to form an unstable O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to create a more stable HOBt-ester, which is less prone to racemization. Finally, the amine attacks the activated HOBt-ester to form the desired amide, regenerating HOBt in the process.[6]

EDC_Mechanism cluster_coupling Coupling RCOOH Carboxylic Acid O_acylisourea O-acylisourea (unstable) RCOOH->O_acylisourea + EDC EDC EDC HOBt HOBt Amine Pyrazol-4-amine Amide Amide Product HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester + HOBt - EDC byproduct HOBt_Ester->Amide + Amine - HOBt

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Recommended Coupling Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific carboxylic acid used. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally robust and effective for a wide range of carboxylic acids, including those that are sterically hindered or electron-deficient.

Materials:

  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

  • Carboxylic acid (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Experimental Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM to a concentration of 0.1-0.5 M.

  • Add 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (1.0 equiv) to the solution.

  • Add HATU (1.2 equiv) to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective alternative to HATU and is suitable for many standard amide couplings. The water-soluble nature of EDC and its byproducts simplifies purification.[6][8]

Materials:

  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

  • Carboxylic acid (1.0 - 1.2 equivalents)

  • EDC (1.1 - 1.5 equivalents)

  • HOBt (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Experimental Procedure:

  • To a clean, dry flask, add the carboxylic acid (1.0 equiv), 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (1.0 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or MeCN to a concentration of 0.1-0.5 M.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (1.2 equiv).[9]

  • Add EDC (1.2 equiv) portion-wise to the stirred mixture over 10 minutes.[9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water and brine to remove the EDC byproduct and excess reagents.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Recommended Reaction Conditions

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale & Comments
Coupling Reagent HATUEDCHATU is generally more reactive and suitable for challenging couplings.[6] EDC is a cost-effective and widely used alternative.[6]
Additive None requiredHOBtHOBt is crucial for EDC-mediated couplings to improve efficiency and suppress side reactions.[6][8]
Base DIPEADIPEA or Et₃NA non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the coupling reaction.[6]
Solvent DMF, DCMDCM, MeCNAnhydrous polar aprotic solvents are generally preferred to ensure solubility of reagents.[4]
Temperature Room Temperature0 °C to Room TemperatureStarting the EDC reaction at 0°C can help control the initial exothermic reaction and minimize side reactions.
Reaction Time 2-16 hours12-24 hoursReaction times are substrate-dependent and should be monitored.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine.- Degraded coupling reagent.- Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).[4]- Use a fresh bottle of the coupling reagent.- Increase the reaction temperature or consider microwave irradiation.[4]
Presence of Side Products - Reaction of the activated acid with other nucleophiles.- Guanidinium byproduct formation with HATU.- Ensure the use of HOBt or HOAt with EDC to form a more stable active ester.[4]- For HATU, pre-activating the carboxylic acid before adding the amine can sometimes minimize guanidinium formation.[10]
Poor Solubility of Starting Materials - Inappropriate solvent choice.- Try a more polar aprotic solvent such as DMF, NMP, or DMSO.[4]
Incomplete Reaction - Insufficient reaction time or temperature.- Steric hindrance.- Extend the reaction time or gently heat the reaction mixture.- If using HATU, ensure an adequate excess of the reagent and base.

Conclusion

The amide bond coupling of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine can be achieved in high yields using standard and reliable coupling reagents such as HATU and EDC/HOBt. The choice of protocol will depend on the specific requirements of the synthesis, with HATU offering higher reactivity for more challenging substrates. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can confidently and efficiently synthesize a wide array of novel pyrazole-based amides for their research and development programs.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • A Technical Guide to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-Pyrazole): A Keystone Protecting Group Strategy in Heterocyclic Synthesis - Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Optimizing Amide Coupling Reactions | PDF | Ester | Amine - Scribd.
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science.
  • Acid-Amine Coupling using EDCI - Organic Synthesis.
  • Coupling Reagents - Aapptec Peptides.
  • Ultrasound-Accelerated Amide Coupling Reactions Directed toward the Synthesis of 1-Acetyl-3-carboxamide-β-carboline Derivatives.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem.
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
  • HATU/PyBOP coupling procedure question : r/Chempros - Reddit.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC.
  • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | 941685-27-4 - ChemicalBook.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • amide coupling help : r/Chempros - Reddit.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.

Sources

Application Note: Synthesis of N-Aryl-1H-pyrazol-4-amines via Palladium-Catalyzed Cross-Coupling of SEM-Protected 4-Aminopyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Causality

4-Aminopyrazoles are privileged scaffolds in medicinal chemistry, extensively utilized in the development of kinase inhibitors targeting the JAK-STAT and IRAK4 signaling pathways[1]. However, the direct functionalization of unprotected 4-aminopyrazoles is synthetically challenging. The pyrazole ring contains a highly nucleophilic N1 nitrogen that aggressively competes with the C4-amine during electrophilic additions and transition-metal-catalyzed cross-couplings, leading to undesired N-arylation or polymerization[2].

To circumvent this, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (SEM-protected 4-aminopyrazole) is employed as a highly controlled nucleophilic building block.

  • Causality of SEM Protection: The 2-(trimethylsilyl)ethoxy)methyl (SEM) group provides exceptional steric shielding and electronic deactivation of the pyrazole N1 position. Unlike trityl or tetrahydropyranyl (THP) groups, the SEM group is highly stable to the strongly basic conditions (e.g., NaOtBu) required for Buchwald-Hartwig aminations, yet it can be cleanly cleaved under specific acidic or fluoride-mediated conditions[2].

  • Causality of Catalyst Selection: Coupling a primary heteroarylamine with an aryl halide is notoriously difficult because primary amines can form highly stable, off-cycle palladium bis-amido complexes. To prevent this thermodynamic sink, bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or tBuBrettPhos) are required. The steric bulk of these ligands accelerates the reductive elimination step, forcing the catalytic cycle forward and preventing catalyst poisoning[3].

Experimental Workflows & Catalytic Mechanisms

Workflow A Aryl Halide (Ar-X) + SEM-4-Aminopyrazole B Buchwald-Hartwig Coupling (Pd-Catalyst, BrettPhos, Base) A->B C SEM-Protected Coupled Intermediate B->C D SEM Deprotection (TFA or TBAF + Scavenger) C->D E Final Target: N-Aryl-1H-pyrazol-4-amine D->E

Workflow for the cross-coupling and deprotection of SEM-protected 4-aminopyrazole.

CatalyticCycle Pd0 Pd(0)L OA Pd(II) Aryl Halide Pd0->OA Ar-X Oxidative Addition Amido Pd(II) Aryl Amido OA->Amido SEM-4-Aminopyrazole + Base (-HX) Amido->Pd0 Reductive Elimination (Product Release)

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle for C-N bond formation.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the catalytic system for the coupling of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine with a standard aryl chloride. The data highlights the necessity of specialized ligands for primary heteroarylamines to achieve high conversion rates[3].

Pre-Catalyst / Metal SourceLigandBaseSolventTemp (°C)Conversion (%)
Pd2(dba)3 (5 mol%)BINAP (10 mol%)Cs2CO3Toluene100< 15%
Pd2(dba)3 (5 mol%)Xantphos (10 mol%)NaOtBuDioxane10045%
Pd(OAc)2 (5 mol%)RuPhos (10 mol%)Cs2CO3Dioxane10082%
Pd G3 BrettPhos (2 mol%) None (Pre-complexed) NaOtBu Toluene 90 > 95%

Note: The Pd G3 BrettPhos pre-catalyst ensures rapid activation to the active mono-ligated Pd(0) species, which is critical for preventing the degradation of the starting amine.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Buchwald-Hartwig Amination

Objective: Couple 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine with an aryl/heteroaryl chloride.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (1.2 equiv), Pd G3 BrettPhos (0.02 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times to rigorously exclude oxygen, which would rapidly oxidize the Pd(0) active species.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the aryl chloride) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture at 90 °C in a pre-heated oil bath for 4–6 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Action: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting amine peak (m/z [M+H]+ = 214.1) is consumed. A new peak corresponding to the exact mass of the coupled product must appear. If unreacted amine persists, check for catalyst poisoning (indicated by black palladium precipitation).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: SEM Deprotection & Scavenging

Objective: Cleave the SEM group to yield the free N-aryl-1H-pyrazol-4-amine. Mechanistic Note: SEM cleavage generates formaldehyde and trimethylsilyl fluoride (or related silanols). Formaldehyde can react with the newly exposed pyrazole NH or the secondary amine to form aminals or polymeric side products[2]. A scavenger is strictly required.

  • Reaction Setup: Dissolve the SEM-protected intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 20% v/v in DCM) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • In-Process Control (IPC):

    • Validation Criteria: LC-MS analysis should indicate the loss of the SEM group (-130 Da). The intermediate is typically a hydroxymethyl derivative (-CH2OH) at this stage.

  • Scavenging Step (Critical): Concentrate the mixture to dryness to remove the TFA. Redissolve the residue in methanol. Add ethylenediamine (5.0 equiv) and 10% aqueous NaOH. Stir for 1 hour at room temperature. The ethylenediamine acts as a highly nucleophilic scavenger, irreversibly trapping the released formaldehyde[2].

  • Final Isolation: Extract the aqueous layer with a mixture of CHCl3/Isopropanol (3:1). Dry the organic layers over Na2SO4, filter, and concentrate. Purify via reverse-phase HPLC or recrystallization to obtain the final target.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: MDPI URL
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives Source: Benchchem URL
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)

Sources

Application Note: Synthesis and Scale-Up of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Document Type: Technical Protocol and Scale-Up Guide

Introduction and Strategic Rationale

The compound 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (commonly referred to as 1-SEM-4-aminopyrazole) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other complex active pharmaceutical ingredients (APIs).

The strategic choice of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is driven by its robust stability under various cross-coupling and nucleophilic conditions, coupled with its mild cleavage profile (typically using fluoride sources like TBAF or acidic conditions), as comprehensively detailed in1[1].

This application note details a scalable, two-step synthetic route starting from commercially available 4-nitropyrazole. The methodology emphasizes process safety, high atom economy, and the elimination of chromatographic purification during scale-up.

Workflow SM 4-Nitropyrazole Int 1-SEM-4-nitropyrazole SM->Int SEM-Cl, K2CO3 DMF, 0 to 25 °C Prod 1-SEM-4-aminopyrazole Int->Prod H2 (40 psi), 10% Pd/C EtOH, 25 °C

Fig 1. Two-step synthesis workflow for 1-SEM-4-aminopyrazole.

Step 1: N-Alkylation (SEM Protection)

Mechanistic Insights & Scale-Up Causality

The protection of 4-nitropyrazole requires a base to deprotonate the pyrazole nitrogen (pKa ~ 14), followed by nucleophilic attack on SEM-Cl.

  • Base Selection: While sodium hydride (NaH) is frequently used on a milligram scale, it generates hydrogen gas and poses severe pyrophoric hazards during multigram-to-kilogram scale-up. Therefore, we utilize Potassium Carbonate (K₂CO₃) . It provides a heterogeneous, mild, and easily controllable deprotonation environment.

  • Regioselectivity: Because 4-nitropyrazole is symmetrical, tautomerization does not lead to regioisomeric mixtures upon N-alkylation, ensuring a clean reaction profile.

Experimental Protocol: Synthesis of 1-SEM-4-nitropyrazole

Self-Validating Metric: The reaction is deemed complete when HPLC analysis shows <1.0% remaining 4-nitropyrazole.

  • Preparation: Charge a dry, nitrogen-purged 2 L jacketed reactor with 4-nitropyrazole (100 g, 0.88 mol) and anhydrous N,N-Dimethylformamide (DMF) (800 mL).

  • Base Addition: Add finely powdered K₂CO₃ (183 g, 1.32 mol, 1.5 equiv) in portions. Stir the suspension at 20–25 °C for 30 minutes.

  • Cooling & Reagent Addition: Cool the reactor to 0–5 °C. Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (162 g, 0.97 mol, 1.1 equiv) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C to control the mild exotherm.

  • Reaction: Warm the mixture to 25 °C and stir for 4–6 hours. Monitor by HPLC.

  • Work-up: Quench the reaction by slowly adding ice-cold water (1.5 L). Extract the aqueous layer with Ethyl Acetate (3 × 500 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 300 mL) to remove residual DMF, followed by brine (300 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-SEM-4-nitropyrazole as a pale yellow oil (typically >95% yield), which can be used in the next step without further purification.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Insights & Scale-Up Causality

The reduction of the nitro group is achieved via heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C).

  • Safety & PAT Integration: Hydrogenation of nitroaromatics is highly exothermic (~120 kcal/mol of nitro group). On scale, sudden hydrogen uptake can lead to thermal runaway. As emphasized in modern 2[2], utilizing automated reaction calorimetry and controlled hydrogen dosing is critical for safe scale-up.

  • Catalyst Handling: 10% Pd/C (50% wet) is utilized to mitigate the pyrophoric risk associated with dry palladium catalysts.

Logic A Identify Exotherm Potential B Implement PAT Monitoring A->B C Controlled H2 Addition A->C D Safe Scale-Up Achieved B->D C->D

Fig 2. Logical workflow for safe hydrogenation scale-up.

Experimental Protocol: Synthesis of 1-SEM-4-aminopyrazole

Self-Validating Metric: Hydrogen uptake cessation and LC-MS confirmation of the molecular ion [M+H]+ = 214.1.

  • Preparation: To a 2 L pressure reactor (e.g., Parr hydrogenator), add 1-SEM-4-nitropyrazole (200 g, 0.82 mol) dissolved in absolute Ethanol (1.2 L).

  • Catalyst Loading: Carefully add 10% Pd/C (50% wet paste, 10 g, 5 wt%) under a continuous sweep of nitrogen to prevent ignition of the solvent vapors.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 × 30 psi), followed by Hydrogen (3 × 30 psi).

  • Reaction: Pressurize the reactor to 40 psi with Hydrogen. Stir vigorously (800 rpm) to overcome gas-liquid mass transfer limitations. Maintain the internal temperature at 25–30 °C using the reactor's cooling jacket.

  • Monitoring: Monitor hydrogen consumption. The reaction is typically complete within 4–6 hours when hydrogen pressure stabilizes.

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen blanket to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out. Wash the cake with additional Ethanol (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be crystallized from heptane/ethyl acetate to yield 1-SEM-4-aminopyrazole as an off-white solid.

Quantitative Data Summary

The following table summarizes the optimized scale-up parameters and expected outputs for the two-step process, providing a baseline for technology transfer.

Reaction StepReagents / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)Key Quality Attribute (KQA)
1. SEM Protection K₂CO₃, SEM-Cl, DMF0 → 255.096%>98.0%Absence of unreacted 4-nitropyrazole
2. Hydrogenation 10% Pd/C, H₂ (40 psi), EtOH25 - 304.592%>99.0%Complete reduction; Heavy metal (Pd) < 10 ppm

References

  • Greene's Protective Groups in Organic Synthesis (Fourth Edition) . Wuts, P. G. M., & Greene, T. W. John Wiley & Sons, Inc. Discusses the stability, application, and cleavage conditions of the SEM protecting group. 1

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control . Mettler Toledo. Details the application of Process Analytical Technology (PAT) for the safe scale-up of highly energetic hydrogenation reactions. 2

  • Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API . Organic Process Research & Development. ACS Publications. Provides authoritative grounding on mass transfer and catalyst handling during API scale-up. 3

Sources

Strategic Application Guide: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pyrazole heterocycle is a privileged scaffold, predominantly functioning as a critical hydrogen-bond donor/acceptor in the hinge-binding region of various kinases (e.g., JAK2, HPK1, and p38 MAP kinase)[1],[2],[3]. However, the free N-H of an unprotected pyrazole presents significant synthetic liabilities: it is highly nucleophilic, prone to regioselectivity issues during alkylation or arylation, and sensitive to harsh cross-coupling conditions.

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine resolves these bottlenecks. By masking the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, chemists can leverage the highly reactive 4-amino group for late-stage functionalization (such as Buchwald-Hartwig aminations or amide couplings) without side reactions at the pyrazole nitrogen[1],[2]. The SEM group is robust against strong bases and organometallic reagents but can be orthogonally cleaved under specific mild conditions (fluoride or acid) to reveal the pharmacophoric free N-H[4],[5].

Synthetic Workflows & Core Methodologies

The strategic value of this building block lies in its ability to act as a stable, unidirectional nucleophile. The 4-amino group is typically reacted with an electrophilic core (e.g., a halogenated pyrimidine or quinazoline) to build the drug's macro-structure. Because the SEM group prevents N1/N2 tautomerization and unwanted N-arylation, the reaction proceeds with absolute regiocontrol[6].

G A 1-(SEM)-1H-pyrazol-4-amine (Stable Nucleophile) C C-N Bond Formation (Buchwald-Hartwig / SNAr) A->C B Electrophilic Core (e.g., Aryl Halide) B->C D SEM-Protected Intermediate (Regiochemically Pure) C->D E Orthogonal Deprotection (TBAF or Acidic Hydrolysis) D->E F Active Kinase Inhibitor (Free NH Hinge Binder) E->F

Synthetic workflow utilizing SEM-protected 4-aminopyrazole in targeted drug discovery.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that intermediate stability and reaction causality are continuously monitored.

Protocol A: Buchwald-Hartwig Cross-Coupling of the 4-Amino Group

This protocol utilizes the 4-amino group to establish a C-N bond with an aryl halide. The SEM group remains entirely stable under these highly basic, palladium-catalyzed conditions[5],[7].

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (1.2 equiv), Pd2(dba)3 (5-10 mol%), and RuPhos (10-20 mol%)[5].

  • Base Addition: Add anhydrous Cs2CO3 or KHMDS (2.0 - 3.0 equiv). Causality: A strong, non-nucleophilic base is required to deprotonate the forming intermediate complex without attacking the SEM acetal linkage[5].

  • Solvent & Degassing: Suspend the mixture in anhydrous Toluene or 1,4-Dioxane (0.1 M). Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Heat the mixture to 100 °C for 5–16 hours. Monitor via LC-MS. The SEM-protected product will elute significantly later than the unprotected analog due to the lipophilic trimethylsilyl moiety.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Fluoride-Mediated SEM Deprotection

Fluoride deprotection is the most orthogonal method, leaving esters, amides, and acid-sensitive functional groups intact[4],[7].

Mechanism N1 1. Fluoride Attack TBAF attacks Si atom N2 2. Cleavage Si-C bond breaks N1->N2 N3 3. Fragmentation Hemiaminal collapses N2->N3 N4 4. Release Free Pyrazole + CH2O N3->N4

Mechanism of fluoride-mediated SEM deprotection driven by Si-F bond thermodynamics.

  • Dissolution: Dissolve the SEM-protected intermediate (1.0 equiv) in anhydrous THF (0.1 M)[4].

  • Reagent Addition: Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (2.0–5.0 equiv) dropwise at room temperature[4]. Causality: The extreme thermodynamic stability of the Si-F bond (~582 kJ/mol) drives the cleavage of the carbon-silicon bond, initiating a fragmentation cascade that releases ethylene, formaldehyde, and the free pyrazole[4].

  • Thermal Activation: If steric hindrance prevents cleavage at room temperature, heat the reaction to 50–60 °C for 2–24 hours[7]. Monitor by TLC (the deprotected pyrazole will be highly polar and baseline-shifted compared to the starting material).

  • Workup (Critical): Quench with saturated aqueous NH4Cl. Extract with EtOAc. To remove residual tetrabutylammonium salts (which often co-elute during chromatography), wash the organic layer extensively with water and brine before drying over Na2SO4.

Protocol C: Acid-Mediated SEM Deprotection

When fluoride sources are incompatible, acidic hydrolysis is highly effective, particularly for generating the API as a hydrochloride salt[1],[8].

  • Reaction Setup: Dissolve the SEM-protected compound (1.0 equiv) in a miscible solvent such as THF, EtOH, or MeOH (0.1 M)[5],[8].

  • Acidification: Add 6 M aqueous HCl (60–90 equiv) or Acetyl Chloride in Methanol (which generates HCl in situ)[5],[8]. Causality: The acid protonates the ethereal oxygen of the SEM group, facilitating the elimination of the silyl ether and subsequent hydrolysis of the hemiaminal intermediate to yield formaldehyde and the pyrazole core.

  • Heating: Stir the mixture at 50–60 °C for 3–8 hours[8].

  • Isolation: Concentrate the reaction mixture in vacuo to remove volatiles. The resulting crude material is often the pure pyrazole hydrochloride salt, which can be neutralized with aqueous NaHCO3 if the free base is required.

Quantitative Data & Protecting Group Strategy

Selecting the SEM group over alternative protecting groups (like THP or PMB) is a data-driven choice. As demonstrated in optimization studies for cross-coupling reactions, the SEM group provides superior stability and higher overall yields during complex multi-step syntheses[5].

Table 1: Comparative Efficacy of Pyrazole Protecting Groups in Cross-Coupling[5]

Protecting GroupProtection Yield (%)Buchwald-Hartwig Yield (%)Chemical Stability Profile
SEM 98% 53% Highly stable to bases, nucleophiles, and Pd-catalysis.
THP 76%18%Prone to premature cleavage under thermal/acidic stress.
PMB 17%39%Poor regioselectivity during protection; difficult to cleave.

Table 2: Quantitative Evaluation of SEM Deprotection Conditions[5],[8]

Deprotection ReagentSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Mechanistic Note
TBAF (1.0 M)THF50–602–24VariableMild; can suffer from TBAF salt contamination.
6 M HClTHF or EtOH50–603–8>90%Excellent for forming API HCl salts directly.
TFADCM252–496%Fast cleavage; yields trifluoroacetate salts.
AcCl / MeOHMeOH604–1270%Generates anhydrous HCl in situ.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SEM Deprotection in 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist specializing in heterocyclic process chemistry, I have designed this guide to address one of the most notoriously stubborn transformations in synthetic chemistry: the complete removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from amino-pyrazoles.

Removing an N-SEM group from 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine presents unique mechanistic challenges. Unlike O-SEM ethers, N-SEM groups on electron-rich heterocycles are exceptionally robust. Furthermore, the presence of the primary amine at the 4-position introduces competing side reactions that can ruin your yield if not properly managed. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure complete cleavage.

Mechanistic Insights: Why Does Cleavage Fail?

To troubleshoot incomplete cleavage, you must first understand the dual nature of the problem: Amine Protonation and Formaldehyde Trapping .

  • Amine Protonation (The Kinetic Bottleneck): Under standard acidic deprotection conditions (e.g., TFA), the primary amine at the 4-position is instantly protonated to an ammonium salt. This places a strong electron-withdrawing group directly on the pyrazole ring, severely deactivating the N-SEM acetal linkage toward electrophilic cleavage. This is why acidic deprotection often stalls or requires extended reaction times[1].

  • The N-Hydroxymethyl Intermediate (+30 Da): SEM cleavage is not a single concerted step. Acidic cleavage removes the silyl ether portion, leaving behind an N-hydroxymethyl pyrazole intermediate (observable by LC-MS as a +30 Da mass relative to the desired product). This intermediate requires basic conditions to collapse and release formaldehyde[2].

  • Formaldehyde Cross-Linking (The Yield Killer): Once formaldehyde is released, the free 4-amino group on your pyrazole can act as a nucleophile. It will attack the formaldehyde to form unwanted imines, aminals, or polymeric dimers (+12 Da or doubled masses). A sacrificial formaldehyde scavenger is strictly required to prevent this[3].

Mechanism SM 1-SEM-pyrazol-4-amine (Starting Material) Int N-Hydroxymethyl Pyrazole (+30 Da Intermediate) SM->Int Step 1: TFA/DCM (Silyl Cleavage) Prod 1H-pyrazol-4-amine (Desired Product) SM->Prod TBAF + Ethylenediamine (Direct Cleavage) Int->Prod Step 2: NH4OH or NaOH (Hydrolysis) Side Imine / Aminal Dimers (Side Products) Int->Side No Scavenger (Amine + HCHO)

Caption: Mechanistic pathways of SEM deprotection and potential side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows that the starting material is gone, but the major peak is exactly +30 Da higher than my desired product. What happened? A: Your reaction has stalled at the N-hydroxymethyl intermediate. This is the classic hallmark of an incomplete two-step acidic deprotection. TFA successfully cleaved the silyl group, but the resulting hemiaminal is stable under acidic conditions. You must subject the crude mixture to a secondary basic hydrolysis step (e.g., aqueous NH₄OH or NaOH) to drive the release of formaldehyde and yield the free pyrazole[1][2].

Q2: I performed the basic workup, but now I see complex mixtures, including masses that are +12 Da or nearly double my product mass. How do I fix this? A: You are observing formaldehyde cross-linking. When the basic step releases formaldehyde, your unprotected 4-amino group reacts with it. To prevent this, you must add a highly nucleophilic formaldehyde scavenger to the reaction. Using a massive excess of ammonium hydroxide (NH₄OH) can work[1], but adding ethylenediamine is the most effective way to trap the formaldehyde irreversibly[3].

Q3: I tried using TBAF to avoid strong acids, but the reaction is incredibly sluggish, yielding mostly unreacted starting material. Can I optimize this? A: N-SEM groups on pyrazoles are highly robust and often resist standard room-temperature fluoride cleavage[4]. To optimize, you must heat the TBAF reaction to 45–80 °C. Additionally, adding ethylenediamine (3–5 equivalents) to the TBAF mixture not only scavenges formaldehyde but can also accelerate the decomposition of the siliconate intermediate[3].

Q4: My substrate has other acid-sensitive and fluoride-sensitive protecting groups. Is there a milder, orthogonal method? A: Yes. Magnesium bromide (MgBr₂) in a mixture of diethyl ether and nitromethane is a highly selective Lewis acid method that can cleave SEM groups at room temperature while leaving other silyl ethers (like TIPS) and acid-sensitive groups intact[5].

Workflow Start LC-MS Analysis of Crude Reaction Check Identify Major Peak Start->Check MassSM Mass = SM (Incomplete Cleavage) Check->MassSM Mass30 Mass = Product + 30 Da (Hydroxymethyl Int.) Check->Mass30 MassSide Complex Mixture (Degradation/Dimers) Check->MassSide Act1 Increase Temp to 45-80°C or switch to MgBr2 MassSM->Act1 Act2 Extend Step 2 basic hydrolysis time Mass30->Act2 Act3 Add Ethylenediamine as HCHO scavenger MassSide->Act3

Caption: Troubleshooting workflow based on LC-MS mass identification.

Quantitative Data & Method Comparison

Deprotection MethodReagentsTemperatureTarget IntermediateProsCons
Acidic (Two-Step) 1. TFA/DCM 2. NH₄OH / MeOHRTN-Hydroxymethyl (+30 Da)Highly effective for robust N-SEM groups; scalable.Requires two distinct steps; transient amine protonation.
Fluoride + Scavenger TBAF, Ethylenediamine45–80 °CDirect to ProductOne-pot procedure; orthogonal to acid-sensitive groups.Can be sluggish; requires extended heating.
Lewis Acid MgBr₂, Et₂O / MeNO₂RTDirect to ProductExceptionally mild; preserves other silyl ethers (TIPS).Can suffer from poor solubility; heterogeneous mixtures.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By explicitly monitoring for the intermediate masses via LC-MS, you establish a causal link between the reaction state and the required next step.

Protocol A: Two-Step Acid/Base Deprotection (Recommended for stubborn substrates)

Mechanism: Acidic cleavage of the silyl ether followed by base-catalyzed formaldehyde release.

  • Step 1 (Silyl Cleavage): Dissolve 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Add Trifluoroacetic acid (TFA) to achieve a 20-30% v/v solution. Stir at room temperature.

  • Validation Check: Monitor by LC-MS. Do not proceed until the Starting Material mass is completely consumed and cleanly converted to the [M+H]⁺ + 30 Da intermediate (N-hydroxymethyl pyrazole)[1].

  • Step 2 (Hydrolysis & Scavenging): Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Redissolve the crude residue in Methanol (0.1 M). Slowly add a large excess (10-20 eq) of concentrated aqueous Ammonium Hydroxide (NH₄OH) or 2.0 M NH₃ in Methanol[1]. Note: The excess ammonia acts as the formaldehyde scavenger.

  • Stir at room temperature for 2–12 hours. Monitor by LC-MS until the +30 Da peak completely transitions to the desired product mass.

  • Concentrate and purify via reverse-phase chromatography or crystallization.

Protocol B: Fluoride/Scavenger Deprotection (Recommended for acid-sensitive molecules)

Mechanism: Fluoride-mediated siliconate formation with concurrent formaldehyde scavenging.

  • Dissolve the SEM-protected pyrazole (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask equipped with a reflux condenser.

  • Add Ethylenediamine (3.0 to 5.0 eq) followed by TBAF (1.0 M in THF, 3.0 to 5.0 eq)[3].

  • Heat the reaction mixture to 45 °C (up to 80 °C if unreactive) and stir for 12–20 hours[3][4].

  • Validation Check: Monitor by LC-MS. Because this is a concerted cleavage, you should observe direct conversion to the product mass without the +30 Da intermediate. If starting material persists, increase the temperature.

  • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate. Wash the organic layer extensively with water (3x) to remove DMF and excess ethylenediamine.

References

  • Early Process Development of an Irreversible Epidermal Growth Factor Receptor (EGFR)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: Total-Synthesis.
  • Source: Carnegie Mellon University (Tetrahedron Letters / CMU Archives)
  • SEM Deprotection - TBAF Source: Common Organic Chemistry URL

Sources

Optimizing reaction yields for the synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this in-depth guide to address the specific bottlenecks researchers face when synthesizing 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (commonly referred to as 1-SEM-4-aminopyrazole).

This molecule is a highly valuable building block in drug discovery, most notably serving as the central hinge-binding fragment in the synthesis of JAK1 inhibitors such as GDC-4379 1. However, the route is notoriously plagued by low reduction yields, moisture-sensitive reagents, and thermal hazards 2. This guide provides validated protocols, mechanistic causality, and troubleshooting FAQs to optimize your synthetic yields.

I. Mechanistic Workflow & Pathway

The standard two-step synthesis involves the N-alkylation of 4-nitro-1H-pyrazole with SEM-Cl, followed by the reduction of the nitro group to the corresponding amine 3.

SynthesisWorkflow SM 4-Nitro-1H-pyrazole (High Energy Density) Step1 SEM Protection NaH, SEM-Cl, THF 0 °C to RT SM->Step1 Int1 1-SEM-4-nitro-1H-pyrazole (Mass-Stabilized) Step1->Int1 Step2 Nitro Reduction Pd/C, H2 or Fe/NH4Cl Int1->Step2 Product 1-SEM-1H-pyrazol-4-amine (Target Intermediate) Step2->Product

Workflow for the synthesis of 1-SEM-1H-pyrazol-4-amine from 4-nitro-1H-pyrazole.

II. Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they include built-in observational checkpoints to confirm reaction progress.

Protocol A: Synthesis of 1-SEM-4-nitro-1H-pyrazole (Protection Step)
  • Preparation: Flame-dry a round-bottom flask and purge with N2. Charge with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M).

    • Causality: SEM-Cl is highly moisture-sensitive. Any residual water will hydrolyze the reagent into unreactive siloxanes.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portionwise.

    • Causality & Validation: Deprotonation is highly exothermic. Cooling prevents thermal degradation. You will observe immediate H2 gas evolution (bubbling). The cessation of bubbling (typically after 30 mins) validates that the sodium pyrazolide salt has fully formed.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) will disappear, replaced by a fast-moving, UV-active spot (the lipophilic SEM-protected product).

  • Workup: Quench carefully with ice water. Extract 3x with EtOAc. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

    • Causality: Ice water safely quenches trace unreacted NaH. The SEM group renders the product highly lipophilic, ensuring excellent partitioning into the EtOAc layer while inorganic salts remain in the aqueous phase.

Protocol B: Synthesis of 1-SEM-1H-pyrazol-4-amine (Reduction Step via Catalytic Hydrogenation)

Note: This method is preferred over dissolving metal reductions to avoid product trapping.

  • Preparation: Dissolve 1-SEM-4-nitro-1H-pyrazole (1.0 equiv) in HPLC-grade Methanol (0.1 M). Purge the solution with N2 for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight).

    • Causality: Purging with N2 before adding Pd/C prevents the methanol vapors from igniting upon contact with the highly active, dry catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon or Parr shaker at 1 atm). Stir vigorously at 25 °C for 4-6 hours.

    • Validation: Monitor H2 uptake. The reaction is complete when the balloon stops deflating. LCMS will confirm the disappearance of the nitro mass and the appearance of the [M+H]+ peak for the amine.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad thoroughly with MeOH. Concentrate the filtrate to yield the pure amine.

III. Troubleshooting & Yield Optimization FAQs

Q: Why is my SEM protection yielding incomplete conversion despite using excess SEM-Cl? A: SEM-chloride is a notoriously "nasty" and unstable reagent 2. It degrades rapidly upon exposure to atmospheric moisture, forming unreactive siloxanes and releasing HCl. If your conversion is stalling, your SEM-Cl has likely degraded. Solution: Titrate or NMR-check your SEM-Cl before use, and ensure all glassware and solvents are strictly anhydrous.

Q: I used the classic Iron/Ammonium Chloride (Fe/NH4Cl) method for the nitro reduction, but my yield was under 50%. Where did my product go? A: Your product is likely trapped in the filter cake. 1-SEM-1H-pyrazol-4-amine is highly polar due to the amine group and easily adsorbs onto the porous iron oxide sludge generated during the reaction. Process chemists at Genentech reported a similarly low 49% yield for this exact step in their first-generation route 1. Solution: During Celite filtration, you must exhaustively wash the filter cake with hot polar solvents (e.g., boiling EtOAc or MeOH) to desorb the product. Alternatively, switch to Protocol B (Pd/C hydrogenation).

Q: Is 4-nitro-1H-pyrazole safe to handle on a large scale? A: Extreme caution is required. Unsubstituted pyrazole has a nitrogen content of 37%. Nitration drastically increases the nitrogen/oxygen ratio, generating high energy-density compounds that pose severe thermal and detonation risks 2. Solution: Always conduct calorimetric safety testing (e.g., DSC, ARC) before scaling up. Fortunately, the addition of the bulky SEM group significantly increases the molecular mass, which generally improves the thermal stability profile of the intermediate 2.

Q: Can I use acidic dissolving metal conditions (e.g., SnCl2/HCl) to reduce the nitro group? A: This is highly discouraged. The SEM protecting group is inherently acid-sensitive. Strongly acidic conditions will cause premature cleavage of the SEM group, leading to complex, inseparable mixtures of protected and deprotected amines. Stick to neutral catalytic hydrogenation or mildly buffered conditions.

IV. Quantitative Data Presentation

To assist in route selection, the following table summarizes the quantitative performance of various reduction methodologies applied to 1-SEM-4-nitro-1H-pyrazole.

Reduction MethodologyReagents & ConditionsChemoselectivityTypical YieldPrimary Failure Mode / Drawback
Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), MeOH, 25 °CLow (will reduce alkenes/alkynes)85–95% Catalyst poisoning; requires specialized H2 safety protocols.
Dissolving Metal (Iron) Fe powder, NH4Cl, EtOH/H2O, 80 °CHigh (tolerates halogens/alkenes)45–55% Severe product trapping in iron oxide sludge 1.
Dissolving Metal (Tin) SnCl2·2H2O, EtOH, 70 °CModerate<30% Premature SEM-group cleavage due to high acidity.

V. References

  • Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379 Source: ACS Publications (Organic Process Research & Development)[Link]

  • Metal Hydride? NO Protection, NO Problem and NO-Where to Hide Source: Scientific Update[Link]

  • US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof Source: Google Patents

Sources

Technical Support Center: Troubleshooting 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected solubility bottlenecks when scaling up pyrazole-based intermediates.

The compound 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine presents a classic "amphiphilic paradox" in synthetic organic chemistry. The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is highly lipophilic and bulky; it is specifically designed to disrupt crystal lattice packing and ensure the intermediate remains highly soluble in organic solvents[1]. However, the C4-amino group is highly polar, acting as both a strong hydrogen bond donor and acceptor. This structural dichotomy often leads to unpredictable solubility, aggregation in non-polar solvents, and severe emulsion formation during aqueous workups.

This guide is designed to help you diagnose and resolve these issues through mechanistically grounded, self-validating protocols.

Diagnostic Workflow

Use the following decision tree to rapidly identify the root cause of your solubility issue.

SolubilityTroubleshooting Start Solubility Issue Detected with SEM-Aminopyrazole CheckSalt Is the amine protonated? (Check pH of aqueous suspension) Start->CheckSalt FreeBase Neutralize with NaHCO3 (Restores organic solubility) CheckSalt->FreeBase Yes (pH < 7) CheckSolvent Evaluate Solvent Polarity CheckSalt->CheckSolvent No (Free Base) NonPolar Non-Polar Solvent (MTBE, Hexanes) CheckSolvent->NonPolar Organic Phase Aqueous Aqueous Workup (Emulsion formed) CheckSolvent->Aqueous Biphasic Phase AddCoSolvent Add 5-10% THF/DMF (Disrupts H-bonding) NonPolar->AddCoSolvent BrineWash Add Saturated NaCl (Salts out polar headgroup) Aqueous->BrineWash

Diagnostic workflow for resolving SEM-protected aminopyrazole solubility issues.

Troubleshooting Guides & FAQs

Q1: Why does my SEM-protected aminopyrazole precipitate or form a gel in ethereal solvents like MTBE or Hexanes? Causality & Expert Insight: The SEM group is strategically utilized to provide lipophilicity and prevent pyrazole dimerization[2]. However, the C4-primary amine remains a potent hydrogen bond participant. In weakly polar ethereal solvents like methyl tert-butyl ether (MTBE), the solvent cannot effectively compete for these hydrogen bonds. Consequently, the aminopyrazole molecules self-associate, forming polymeric hydrogen-bonded networks that manifest as gels or fine precipitates. This is a documented limitation that can impede productive reactivity in MTBE-based workflows, such as N–N cleaving carbon atom insertions[3]. Solution: Introduce a polar aprotic co-solvent. Adding 5–10% v/v of THF, DMF, or NMP disrupts the intermolecular amine-amine hydrogen bonds by acting as a superior hydrogen bond acceptor, thereby solvating the monomeric species and restoring a homogeneous reaction mixture.

Q2: I am observing poor partitioning and severe emulsions during aqueous workup. How can I resolve this? Causality & Expert Insight: The intermediate is inherently amphiphilic. The lipophilic SEM tail strongly prefers the organic phase, while the polar amino headgroup interacts with the aqueous phase. This molecular structure acts as a surfactant, reducing interfacial tension and stabilizing oil-in-water emulsions. Solution: You must alter the ionic strength of the aqueous phase to "salt out" the polar headgroup, forcing the equilibrium entirely into the organic phase. Using saturated aqueous NaCl (brine) or introducing a hydrotrope like sodium p-toluenesulfonate (NaPTS) modulates the electrostatic interactions of the hydrophobic parts, drastically improving phase separation[4].

Q3: The intermediate was soluble yesterday, but the isolated solid is now completely insoluble in DCM. What happened? Causality & Expert Insight: You have likely formed an unintended salt. Aminopyrazoles are weak bases. If your solvent (e.g., DCM or Chloroform) contains trace amounts of HCl (a common degradation product of chlorinated solvents upon exposure to light and moisture), the C4-amine will protonate. The resulting hydrochloride salt is completely insoluble in standard lipophilic organic solvents, effectively neutralizing the solubilizing power of the SEM group[1]. Solution: Perform a diagnostic pH check. Suspend a small aliquot of the solid in water and check the pH. If acidic, wash your bulk organic suspension with saturated aqueous NaHCO₃ to free-base the amine. This will immediately restore its solubility in DCM.

Quantitative Data: Solvent Compatibility Matrix

Understanding the dielectric constant (ε) of your solvent is critical for predicting the behavior of amphiphilic SEM-pyrazoles. Use this matrix to optimize your solvent selection.

SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale & Use Case
THF 7.5ExcellentActs as a strong H-bond acceptor, solvating the amine while the lipophilic SEM group dissolves freely. Ideal primary reaction solvent.
DCM 9.1ExcellentHigh polarizability effectively solvates the amphiphilic structure[1]. Best for extraction and chromatography.
MTBE 2.6Poor to ModerateWeak H-bond acceptor. Amine self-association leads to gelation[3]. Requires 5-10% polar co-solvent for homogeneous reactions.
Hexanes 1.9InsolubleCannot solvate the highly polar C4-amine. Excellent for trituration or precipitating the intermediate.
Water 80.1InsolubleThe bulky trimethylsilyl and ethoxymethyl components completely disrupt aqueous solvation[1].

Experimental Protocols

Protocol: Optimized Biphasic Extraction and Solubilization

Objective: To achieve quantitative recovery of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine without emulsion formation. Self-Validating Principle: This protocol uses visual phase boundary sharpness as a real-time indicator of successful electrostatic disruption. If the boundary is blurry, the system is not yet validated.

Step-by-Step Methodology:

  • Quench and Dilute: Quench the reaction mixture with water (1 volume eq). Dilute the organic phase with an extraction solvent possessing a high dielectric constant, preferably DCM or Ethyl Acetate (3 volume eq). Do not use MTBE or Hexanes at this stage.

  • Free-Basing (If applicable): If the prior reaction was acidic, add saturated aqueous NaHCO₃ dropwise until the aqueous phase pH stabilizes at ~8.0. This ensures the C4-amine is entirely in its free-base, organic-soluble form.

  • Salting Out: Add saturated aqueous NaCl (brine) equal to 50% of the total aqueous volume. Gently invert the separatory funnel. Avoid vigorous shaking to prevent mechanical emulsion.

  • Phase Separation Validation: Secure the funnel and observe the interface.

    • Validation Check: A sharp, mirror-like interface validates successful disruption of the amphiphilic emulsion.

    • Troubleshooting: If a "rag layer" (cloudy emulsion) persists at the interface, the system is not fully salted out. Add an additional 10% w/v of solid NaCl directly to the funnel and gently swirl until dissolved.

  • Collection & Desiccation: Drain the organic layer. Back-extract the aqueous layer once with DCM. Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes before filtration and concentration.

References

  • Benchchem. "1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3". Benchchem. 1

  • National Institutes of Health (PMC). "Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion". 3

  • ChemRxiv. "Unified Access to Pyrimidines and Quinazolines Enabled by N-N Cleaving Carbon Atom Insertion". 2

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". 4

Sources

Purification techniques to remove siloxane byproducts after 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine deprotection

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification Strategies for 1H-Pyrazol-4-amine

A Guide to Removing Siloxane Byproducts After SEM-Group Deprotection

Welcome to the technical support center. As Senior Application Scientists, we understand that synthesizing novel compounds is only half the battle; purification is where precision and strategy truly matter. A common challenge encountered in medicinal chemistry is the deprotection of the 2-(trimethylsilyl)ethoxymethyl (SEM) group, particularly from nitrogen heterocycles like pyrazoles. While the deprotection itself is often straightforward, the subsequent removal of silicon-containing byproducts can be a persistent issue, complicating analysis and downstream applications.

This guide provides a deep dive into the troubleshooting and purification techniques specifically tailored for removing siloxane byproducts after the deprotection of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine. We will move beyond simple protocols to explain the chemical principles behind each step, empowering you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers face during the purification process.

Q1: I've completed my deprotection, but my ¹H NMR shows a sharp singlet around 0.1 ppm that I can't get rid of. What is it?

A: This is a classic signature of a siloxane byproduct, most commonly hexamethyldisiloxane (HMDSO or TMS-O-TMS). These byproducts originate from the trimethylsilyl (TMS) fragment of the SEM protecting group. During either acid- or fluoride-mediated deprotection, the silicon-containing fragment is released.[1] In the subsequent aqueous workup, any intermediate silanols (like trimethylsilanol, TMSOH) rapidly condense to form stable, and often greasy or oily, siloxanes. Due to their non-polar nature and volatility, they can be challenging to remove completely by simple evaporation.

Q2: Why are these siloxane byproducts so difficult to separate from my polar 1H-pyrazol-4-amine product?

A: The difficulty arises from a combination of factors. Siloxanes are notoriously non-polar and can behave unpredictably during chromatography.[2] While they should theoretically elute quickly in non-polar solvents, they can smear across a column or co-elute with less polar impurities. Furthermore, your product, 1H-pyrazol-4-amine, is a basic and polar compound. It has a strong affinity for the acidic silica gel surface, which can lead to poor peak shape (tailing), or in severe cases, irreversible adsorption and loss of product on the column.[3] This makes finding a chromatographic condition that cleanly separates a non-polar, greasy byproduct from a polar, sticky product a significant challenge.

Q3: My deprotection was performed under acidic conditions (TFA or HCl). Now I'm seeing multiple new spots on my TLC plate. What's happening?

A: When using acidic conditions to cleave the SEM group, formaldehyde is generated as a byproduct alongside the silyl-containing fragments.[1][4] The 4-amino group on your pyrazole is a nucleophile and can react with this liberated formaldehyde, leading to side products such as N-methylated species or even more complex cyclized structures.[4][5] This is a well-documented challenge in SEM deprotections.[4][5]

Pro-Tip: If you observe these side products, consider adding a formaldehyde scavenger, such as a thiol or an electron-rich aromatic compound, to the reaction mixture. Alternatively, switching to a fluoride-based deprotection method, which does not generate formaldehyde in the same manner, can circumvent this issue.[1]

Q4: I ran a silica gel column, but my yield was extremely low. Where did my product go?

A: The low yield is almost certainly due to the basic nature of your 1H-pyrazol-4-amine product binding strongly to the acidic silica gel. The free silanol groups (Si-OH) on the surface of silica are acidic and can protonate your amine, causing it to adhere to the stationary phase.[3] This is a common problem when purifying amines via standard silica gel chromatography. To mitigate this, the silica gel must be "deactivated" or "passivated" by adding a small amount of a basic modifier to your eluent system.

Understanding the Chemistry: Byproduct Formation

To effectively purify your compound, it is crucial to understand the byproducts you are trying to remove. The deprotection of the SEM group can proceed through different pathways, each generating a unique set of byproducts.

  • Acid-Mediated Pathway (e.g., TFA, HCl): This pathway involves the protonation of an ether oxygen, leading to the fragmentation of the SEM group. This process releases ethylene, formaldehyde, and a trimethylsilyl cation equivalent, which is quickly trapped by any available nucleophile (like water or trifluoroacetate) to form trimethylsilanol (TMSOH). TMSOH is unstable and readily dimerizes to hexamethyldisiloxane (HMDSO) during workup.[1][6]

  • Fluoride-Mediated Pathway (e.g., TBAF): The high affinity of fluoride for silicon drives this reaction. The fluoride anion attacks the silicon atom, triggering a beta-elimination that releases ethylene, formaldehyde, and trimethylsilyl fluoride (TMSF).[1][7] During the aqueous workup, TMSF can hydrolyze to TMSOH, which again condenses to HMDSO.

cluster_deprotection Deprotection Pathways cluster_byproducts Byproduct Formation Start SEM-Pyrazolamine Product 1H-Pyrazol-4-amine Start->Product  Deprotection TMS_Source Released (CH₃)₃Si- Fragment Start->TMS_Source Generates TMSOH Trimethylsilanol (TMSOH) TMS_Source->TMSOH Aqueous Workup HMDSO Hexamethyldisiloxane (Siloxane Byproduct) TMSOH->HMDSO Condensation (-H₂O)

Caption: SEM deprotection and siloxane byproduct formation pathway.

Detailed Purification Protocols

Here we present three field-proven protocols to isolate your target compound, 1H-pyrazol-4-amine, free from siloxane contaminants.

Protocol 1: Optimized Flash Column Chromatography

This method leverages the significant polarity difference between the non-polar siloxane and the polar amine product. The key to success is deactivating the silica gel to ensure the recovery of your basic compound.

Experimental Protocol:

  • Prepare the Slurry: In a beaker, add the required amount of silica gel (e.g., 100 g). Add your starting eluent (e.g., 99:1 Hexane:Ethyl Acetate) containing 1% triethylamine (v/v). For 400 mL of eluent, this would be 396 mL of Hexane/EtOAc and 4 mL of triethylamine. Mix thoroughly to create a uniform slurry.

  • Pack the Column: Pour the slurry into your column and use pressure to pack the bed firmly. Ensure the column is packed evenly without any cracks or air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better separation, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.

  • Elution:

    • Begin eluting with a non-polar solvent system containing 1% triethylamine (e.g., 100% Hexane -> 98:2 Hexane:Ethyl Acetate). This will wash out the very non-polar hexamethyldisiloxane and other greasy byproducts. Monitor the fractions by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 50:50 Hexane:Ethyl Acetate, then to 95:5 DCM:Methanol, always containing 1% triethylamine).

    • Your polar product, 1H-pyrazol-4-amine, will elute at a higher polarity.

  • Analysis: Combine the fractions containing your pure product and remove the solvent and triethylamine under reduced pressure.

Start Crude Product Slurry Prepare Silica Slurry with 1% Triethylamine Start->Slurry Pack Pack Column Slurry->Pack Load Load Sample (Dry Loading Preferred) Pack->Load Elute_NonPolar Elute with Non-Polar Solvent (e.g., Hexane/EtOAc + 1% Et₃N) Load->Elute_NonPolar Collect_Siloxane Collect Siloxane Fractions Elute_NonPolar->Collect_Siloxane Elute_Polar Increase Eluent Polarity (e.g., DCM/MeOH + 1% Et₃N) Elute_NonPolar->Elute_Polar Collect_Product Collect Product Fractions Elute_Polar->Collect_Product Evaporate Evaporate Solvents Collect_Product->Evaporate End Pure 1H-Pyrazol-4-amine Evaporate->End

Caption: Workflow for optimized flash column chromatography.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This is a powerful and scalable classical technique that exploits the basicity of the amine functional group. The amine is protonated to form a water-soluble salt, leaving the neutral, non-polar siloxane byproducts behind in the organic solvent.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The basic 1H-pyrazol-4-amine will react with the acid to form its hydrochloride salt, which is soluble in the aqueous layer. The non-polar siloxane byproducts will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the product.

  • Separate Layers: Combine all the acidic aqueous layers. The organic layer, containing the siloxanes, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), until the pH is > 9. This deprotonates the ammonium salt, regenerating the free amine which will often precipitate or form an oil.

  • Back-Extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate or DCM) 3-4 times.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Start Crude Product in Organic Solvent (EtOAc) Add_Acid Add 1M HCl & Shake Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic1 Organic Layer: Contains Siloxanes Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Contains Product-HCl Salt Separate1->Aqueous1 Add_Base Add Base (e.g., NaOH) to Aqueous Layer until pH > 9 Aqueous1->Add_Base Extract_Back Extract with Fresh EtOAc Add_Base->Extract_Back Separate2 Separate Layers Extract_Back->Separate2 Aqueous2 Aqueous Layer: (Waste) Separate2->Aqueous2 Organic2 Organic Layer: Contains Pure Product Separate2->Organic2 End Dry & Evaporate Organic2->End Final Pure 1H-Pyrazol-4-amine End->Final

Caption: Workflow for purification via acid-base extraction.

Summary of Purification Techniques

The optimal purification strategy depends on the scale of your reaction, the specific impurities present, and the available equipment. The table below summarizes the advantages and disadvantages of each method.

Purification MethodProsConsBest For
Flash Chromatography High resolution, can separate multiple components.Can be slow and solvent-intensive; risk of product loss on silica if not deactivated.Small to medium scale reactions (mg to g); when other impurities besides siloxanes are present.
Acid-Base Extraction Fast, highly scalable (g to kg), and uses inexpensive reagents.Only effective for removing neutral/acidic impurities from basic products; can form emulsions.Medium to large scale reactions; when siloxanes are the primary impurity.
Recrystallization Can provide very high purity material; cost-effective.Only applicable if the product is a solid; requires finding a suitable solvent system; yield can be variable.Final purification step for solid products to achieve analytical purity.

By understanding the chemical nature of both your desired product and the siloxane byproducts, you can strategically select and optimize a purification protocol to achieve high purity and yield.

References

  • Total Synthesis. (2025, July 26). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available at: [Link]

  • Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. Available at: [Link]

  • Rasmussen, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]

  • Common Organic Chemistry. (n.d.). SEM Deprotection - HCl. Available at: [Link]

  • Kumar, A., et al. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups from Dinucleosides and Dinucleotides. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Fiveable. (2025, August 15). Fluoride-Mediated Deprotection: Organic Chemistry Study.... Available at: [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

Sources

Minimizing degradation during long-term storage of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing the long-term storage of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (commonly known as SEM-protected 4-aminopyrazole). This bifunctional intermediate presents unique storage challenges due to the opposing sensitivities of its functional groups: an oxidation-prone primary amine and an acid-sensitive SEM ether.

Mechanistic Degradation Pathways

To successfully store this compound, we must first understand the chemical causality behind its degradation.

Degradation_Pathways A 1-((2-(Trimethylsilyl)ethoxy)methyl) -1H-pyrazol-4-amine B Atmospheric O2 / Light A->B Exposure D Atmospheric CO2 A->D Exposure F Trace Acid / Moisture A->F Exposure C Amine Oxidation (Nitroso/Azo Formation) B->C Degradation E Carbamate Salt Formation (White Precipitate) D->E Nucleophilic Attack G SEM Group Cleavage (Deprotection) F->G Acid Hydrolysis

Degradation pathways of SEM-protected 4-aminopyrazole upon environmental exposure.

Troubleshooting & FAQs

Q1: Why is my SEM-protected 4-aminopyrazole turning yellow or brown over time? A1: This color change is a classic hallmark of primary amine oxidation. When exposed to atmospheric oxygen and ambient light, the electron-rich 4-amino group oxidizes into nitroso, azo, or complex polymeric degradation products[1]. This process is thermodynamically accelerated by elevated temperatures. To prevent this, always store the compound under an inert atmosphere. Argon is preferred over Nitrogen because Argon is denser than air and effectively blankets the solid/liquid, displacing reactive oxygen[2].

Q2: I opened my storage vial and noticed a white, crystalline solid forming on the surface of the compound. What is this, and is my reagent ruined? A2: You are observing the formation of a carbamic acid salt. Primary amines act as strong nucleophiles and will readily react with residual atmospheric carbon dioxide (CO2) in the headspace of the storage vial[3]. While this carbamate formation is sometimes reversible under basic reaction conditions, it alters the effective stoichiometry of your reagent and complicates accurate weighing. Purging the vial headspace with Argon before sealing completely prevents this nucleophilic attack.

Q3: My LC-MS analysis of a stored batch shows a significant peak with a mass of [M-130]. What causes this? A3: A mass loss of 130 Da corresponds to the unintended cleavage of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. The SEM ether is highly orthogonal but exceptionally sensitive to acidic conditions[4]. Standard borosilicate glass vials possess surface silanol (Si-OH) groups that are mildly acidic. Over months of storage, especially if trace moisture is present, these silanols catalyze the hydrolysis of the SEM group[5]. Utilizing base-washed or silanized glassware neutralizes this catalytic threat.

Quantitative Storage Parameters

The following table summarizes the critical variables affecting the stability of SEM-protected 4-aminopyrazole and the required preventive actions.

Storage ParameterSub-optimal ConditionEstimated Degradation RiskPrimary Chemical MechanismRequired Preventive Action
Atmosphere Ambient AirHighO2 oxidation & CO2 carbamationStrict Argon gas purge
Temperature +25°C (Room Temp)HighThermal acceleration of oxidationStore at -20°C or -80°C
Container Untreated GlassModerateAcidic silanol SEM cleavageUse base-washed/silanized vials
Light Exposure Ambient UV/VisModeratePhoto-catalyzed radical oxidationAmber vials or foil wrapping
Moisture >10% HumidityLow to ModerateHydrolysis of SEM etherStore with desiccant

Self-Validating Experimental Protocols

To ensure scientific integrity, standard operating procedures must not rely on assumption. The protocols below are designed as self-validating systems , meaning the workflow inherently proves its own success.

Storage_Workflow Step1 Base-Wash Vials (Neutralize Silanols) Step2 Bake/Dry Glassware (Eliminate Moisture) Step1->Step2 Step3 Aliquot Compound (Minimize Freeze-Thaw) Step2->Step3 Step4 Argon Gas Purge (Displace O2 & CO2) Step3->Step4 Step5 Seal with PTFE Cap (Prevent Ingress) Step4->Step5 Step6 Store at -20°C in Dark (Kinetic Inhibition) Step5->Step6

Step-by-step self-validating workflow for the long-term inert storage of sensitive amines.

Protocol 1: Preparation of Base-Washed Glassware

Causality: Untreated glass contains acidic silanol groups that slowly cleave the SEM protecting group. Base-washing deprotonates and neutralizes these sites.

  • Prepare a 0.1 M KOH solution in an 80:20 mixture of isopropanol and deionized water.

  • Submerge standard borosilicate glass vials in the base bath for exactly 2 hours.

  • Remove the vials and rinse thoroughly with deionized water (5x) followed by HPLC-grade acetone (3x).

  • Self-Validation Step: Test the final water rinse with pH indicator paper. The pH must read exactly 7.0. If it is basic, repeat the rinsing. This validates that no residual KOH remains to cause unwanted base-catalyzed side reactions.

  • Bake the vials in an oven at 150°C for at least 4 hours to ensure complete dehydration, then cool in a vacuum desiccator.

Protocol 2: Argon Blanketing and Aliquoting

Causality: Repeated freeze-thaw cycles introduce condensation, and ambient air introduces O2/CO2. Aliquoting under heavy inert gas prevents this.

  • Transfer the bulk 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine into the pre-weighed, base-washed vials (from Protocol 1) under a continuous stream of dry Argon.

  • Direct a gentle stream of Argon gas (using a sterile needle or glass pipette) directly into the vial headspace for 30-60 seconds[2].

  • Immediately cap the vial with a PTFE-lined screw cap (PTFE prevents gas permeability far better than standard rubber septa).

  • Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Self-Validation Step: Record the exact mass of the sealed vial to 0.1 mg precision on an analytical balance. Write this mass on the label. Before using the aliquot months later, re-weigh the vial. A stable mass validates the integrity of the seal against moisture ingress or volatile loss.

  • Store the vials at -20°C in a dark, desiccated secondary container.

References

  • Benchchem. "1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3". Benchchem.
  • Organic Syntheses. "Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles". Organic Syntheses.
  • Benchchem. "Preventing oxidation of 2-(Allyloxy)aniline during storage". Benchchem.
  • The Journal of Organic Chemistry. "Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals".
  • Avanti Research.

Sources

Technical Support Center: Troubleshooting Regioselectivity in the SEM Protection of 4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthetic Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most persistent challenges in heterocyclic chemistry: controlling the regioselectivity of 2-(trimethylsilyl)ethoxymethyl (SEM) protection on unsymmetrical pyrazoles, specifically 4-aminopyrazole derivatives.

This guide moves beyond basic troubleshooting to explain the fundamental thermodynamic and kinetic causalities driving these reactions, ensuring your experimental design is built on a self-validating, mechanistic foundation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does standard NaH/THF protection of my 3-substituted-4-aminopyrazole yield an inseparable mixture of N1 and N2 SEM regioisomers? A: This is a classic symptom of kinetic control. When using strong bases like NaH, deprotonation of the pyrazole NH is rapid and irreversible. The subsequent nucleophilic attack on the SEM-Cl electrophile is governed by the kinetic nucleophilicity of the two nitrogen atoms (N1 vs. N2). This nucleophilicity is heavily influenced by the tautomeric equilibrium and the pKa of the intermediate anion, rather than the steric stability of the final product. Consequently, this kinetic pathway yields a poor, often inseparable mixture of regioisomers.

Q2: How can I improve the regioselectivity to favor the less sterically hindered isomer? A: To drive the reaction to the thermodynamically favored (less sterically hindered) isomer, you must enable reversibility. This is achieved via a "SEM-group transposition" or "SEM-switch"[1]. By heating the kinetic mixture with a catalytic amount of SEM-Cl (e.g., 10 mol %) in a polar aprotic solvent like acetonitrile, the pyrazole nitrogen lone pair is alkylated. This forms a highly reactive pyrazolium salt intermediate, which lowers the activation energy for the migration of the SEM group, allowing the system to equilibrate and funnel into the most thermodynamically stable regioisomer[1].

Q3: The exocyclic C4-amine is competing with the pyrazole ring nitrogens during SEM protection. How do I mitigate this? A: The C4-amine is highly nucleophilic and will readily compete with the pyrazole ring nitrogens. It is standard practice to either pre-protect the C4-amine (e.g., with a Boc or acetyl group) or perform the SEM protection on a 4-nitropyrazole precursor, followed by reduction to the amine[2]. However, be aware that 4-nitropyrazoles are highly energetic compounds; increasing the nitrogen/oxygen content of the pyrazole ring generates high energy-density materials that pose significant detonation risks during large-scale operations[3].

Q4: Are there scalable, protecting-group-free alternatives to avoid SEM-Cl entirely? A: Yes. If SEM protection remains a bottleneck due to poor regioselectivity or scalability issues, a de novo protecting-group-free pyrazole synthesis is highly recommended. For example, process chemists at Genentech bypassed SEM protection entirely during the kilogram-scale synthesis of the JAK1 inhibitor GDC-4379[2]. They achieved this by telescoping the oximation of a 1,3-dielectrophile with a hydrazine condensation to form a nitrosopyrazole. This was followed by a novel copper-catalyzed sodium borohydride reduction of the nitroso group directly to the 4-aminopyrazole, completely circumventing the need for SEM-Cl[3].

Quantitative Data: Influence of Reaction Conditions

The table below summarizes how base selection and thermal conditions dictate the control pathway and the resulting regioisomeric ratio.

Base / SolventTemperatureControl TypeTypical Regioisomeric Ratio (Less Hindered : More Hindered)
NaH / THF0 °C to RTKinetic~ 1:1 to 3:1 (Poor)
K₂CO₃ / DMFRT to 60 °CMixed~ 4:1 (Moderate)
10 mol% SEM-Cl / MeCN80 °C (Reflux)Thermodynamic> 10:1 (Excellent)

Experimental Protocols

Protocol 1: Thermodynamic Equilibration of SEM-Protected Pyrazoles (The "SEM-Switch")

This self-validating protocol utilizes catalytic SEM-Cl to correct kinetically formed mixtures into a single thermodynamic product[1].

  • Initial Assessment: Analyze your crude NaH/THF reaction mixture via LC-MS to confirm the presence of both N1 and N2 SEM-protected regioisomers (identical mass, different retention times).

  • Solvent Exchange: Dissolve the regioisomeric mixture in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 10 mol% of SEM-Cl to the solution. Causality note: This catalytic amount is strictly to initiate the formation of the reversible pyrazolium salt, not for further net protection.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) for 12–24 hours under an inert atmosphere.

  • Validation & Monitoring: Sample the reaction at 12 hours. LC-MS should show the disappearance of the minor (more sterically hindered) peak and the enrichment of the major peak. If the ratio is < 10:1, continue heating.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography. The thermodynamic isomer will isolate cleanly.

Protocol 2: Protecting-Group-Free Synthesis of 4-Aminopyrazoles

Adapted from the Genentech route for GDC-4379, bypassing SEM protection to directly yield the 4-aminopyrazole core[2].

  • Dielectrophile Formation: Perform a Claisen condensation of the appropriate acetophenone derivative with ethyl formate to yield the sodium enolate.

  • Oximation: Treat the enolate with sodium nitrite (NaNO₂) in the presence of formic acid to generate the 1,3-dielectrophile oxime.

  • Telescoped Condensation: Transfer the oxime solution directly into a condensation reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 70 °C to furnish the nitrosopyrazole core.

  • Nitroso Reduction: To a mixture of NaBH₄ (7.0 equiv) and CuCl (3 mol%) in THF, slowly dose the nitrosopyrazole solution in EtOH over 2 hours. Causality note: The Cu-catalyst generates a highly active copper hydride species that efficiently reduces the nitroso group to the primary amine without causing pyrazole ring cleavage[3].

  • Isolation: Quench carefully with water, extract with ethyl acetate, and crystallize the pure 4-aminopyrazole.

Mechanistic Workflow Visualization

SEM_Regioselectivity A Unsymmetrical Pyrazole B Kinetic Mixture (N1 & N2 SEM) A->B NaH, SEM-Cl (Kinetic) D Thermodynamic Isomer (Major) A->D K2CO3, Δ (Thermodynamic) C Pyrazolium Salt (Intermediate) B->C Cat. SEM-Cl, Δ (Alkylation) C->D Equilibration (SEM-Switch)

Mechanistic pathways of kinetic vs. thermodynamic SEM protection of pyrazoles.

References

  • Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Metal Hydride? NO Protection, NO Problem and NO-Where to Hide Source: Scientific Update URL: [Link]

Sources

Validation & Comparative

Introduction: The Critical Role of Pyrazole Protection in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Selection of SEM vs. THP Protecting Groups for 4-Aminopyrazole Derivatives: A Comprehensive Comparison Guide

4-Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and receptor antagonists[1][2]. The presence of the tautomeric pyrazole NH and the reactive 4-amino group necessitates highly orthogonal protection strategies during multistep synthesis. Protecting the pyrazole nitrogen is not merely a blocking maneuver; it fundamentally alters the electronic distribution and steric environment of the heterocycle. This alteration dictates the regioselectivity of subsequent transformations, such as C-H arylation, N-alkylation, and electrophilic substitution[3].

For researchers optimizing synthetic routes, the choice between SEM (2-(Trimethylsilyl)ethoxymethyl) and THP (Tetrahydropyranyl) protecting groups often dictates the success or failure of a downstream campaign. This guide objectively compares both systems, providing mechanistic causality and self-validating protocols to guide your synthetic strategy.

Mechanistic Causality: Why Choose SEM vs. THP?

SEM (2-(Trimethylsilyl)ethoxymethyl)
  • Mechanism of Action: The SEM group is installed via an SN​2 reaction using SEM-Cl and a strong base. The silicon β -effect stabilizes developing positive charge, but its primary utility lies in its robust steric and electronic shielding.

  • Causality for Selection: SEM is chosen when the synthetic route involves harsh basic conditions (e.g., lithiation via n -BuLi) or transition-metal-catalyzed cross-coupling[3]. Crucially, the SEM group can undergo "transposition"—migrating from the N1 to the N2 position under specific conditions—enabling sequential, highly regioselective C-H functionalization[3].

  • Deprotection Causality: Cleavage requires breaking the strong Si-C bond, typically utilizing fluoride sources (TBAF) or strong acids (TFA, HCl in EtOH at reflux)[1][3].

THP (Tetrahydropyranyl)
  • Mechanism of Action: THP is installed via the acid-catalyzed addition of the pyrazole NH to 3,4-dihydro-2H-pyran (DHP). The acid protonates DHP, forming an electrophilic oxocarbenium ion that is rapidly trapped by the pyrazole nitrogen[4].

  • Causality for Selection: THP is the optimal choice when the substrate contains functional groups sensitive to the harsh basic conditions of SEM installation or the strong acidic/fluoride conditions required for SEM removal. THP is readily cleaved by mild aqueous acids. Furthermore, THP installation can be performed under solvent-free, "green" conditions[4].

  • Stereochemical Caveat: Installation of THP generates a new stereocenter at the anomeric carbon. If the 4-aminopyrazole derivative already possesses a chiral center, THP protection yields a mixture of diastereomers. This can severely complicate NMR analysis and potentially hinder crystallization.

Workflow & Decision Matrix

G A 4-Aminopyrazole Derivative B Require harsh basic conditions or C-H arylation? A->B C Molecule sensitive to strong acids or fluoride? B->C No D Use SEM Protection (Robust, directs regioselectivity) B->D Yes C->D No E Use THP Protection (Mild cleavage, green synthesis) C->E Yes F Warning: THP creates a chiral center. May complicate NMR analysis. E->F

Decision matrix for selecting SEM vs. THP protecting groups in 4-aminopyrazole synthesis.

Quantitative & Qualitative Comparison

The following table summarizes the operational parameters of both protecting groups to facilitate rapid decision-making.

PropertySEM (2-(Trimethylsilyl)ethoxymethyl)THP (Tetrahydropyranyl)
Installation Reagents SEM-Cl, NaH, DMF/THF (0 °C to RT)DHP, cat. TFA or TsOH, DCM or Solvent-free
Typical Yield 85 - 95%90 - 99%
Stability to Base Excellent (Stable to n -BuLi, Grignards)Good (Stable to mild bases, aqueous NaOH)
Stability to Acid Moderate (Stable to mild Lewis acids)Poor (Cleaves under mild Brønsted acids)
Pd-Catalysis Compatibility Excellent (Ideal for C-H arylation)[3]Good (Suitable for Suzuki/Negishi)
Stereochemical Impact NoneCreates a chiral anomeric center
Deprotection Conditions TBAF (THF, reflux) or 3N HCl/EtOH (reflux)[1][3]4M HCl in dioxane or TsOH/MeOH (RT)

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility, the following protocols incorporate self-validating physical observables that confirm reaction progression. Note: It is often highly strategic to protect the 4-nitropyrazole precursor first, followed by reduction (e.g., Fe/NH4Cl) to yield the protected 4-aminopyrazole, preventing competitive alkylation of the primary amine[1].

Protocol A: SEM Protection of 4-Nitropyrazole

Causality: Sodium hydride is utilized to irreversibly deprotonate the pyrazole NH, creating a highly nucleophilic nitrogen anion that rapidly displaces the chloride of SEM-Cl.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.2 M) under an inert N2​ atmosphere at 0 °C.

  • Deprotonation: Add the 4-nitropyrazole (1.0 equiv) portionwise.

    • Self-Validation Step: Observe the reaction mixture. Immediate hydrogen gas evolution (bubbling) indicates active alkoxide/amide formation. Do not proceed until bubbling completely ceases (approx. 30–45 min) to ensure complete deprotonation.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc, wash the organic layer extensively with brine (5x) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo[1].

  • Reduction: Reduce the nitro group using Fe powder (5.0 equiv) and NH4​Cl (5.0 equiv) in EtOH/ H2​O (4:1) at 70 °C to afford the SEM-protected 4-aminopyrazole[1].

Protocol B: THP Protection (Solvent-Free Green Protocol)

Causality: Acid catalysis is strictly required to generate the reactive oxocarbenium intermediate from DHP. Solvent-free conditions maximize the collision frequency, driving the reaction to completion rapidly.

  • Preparation: Mix the 4-aminopyrazole (1.0 equiv) and 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) in a round-bottom flask.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, 0.05 equiv).

  • Heating: Stir the mixture at 80 °C under solvent-free conditions for 2 hours.

    • Self-Validation Step: The initially heterogeneous slurry will transition into a clear, homogeneous melt/solution as the protected pyrazole forms and dissolves in the excess DHP[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3​ to neutralize the acid catalyst. Dry and concentrate to yield the THP-protected pyrazole[4].

References

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition Source: nih.gov (Journal of the American Chemical Society) URL:[Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles Source: rsc.org (RSC Advances) URL:[Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

  • WO2023159307A1 - Polo-like kinase 4 (plk4)

Sources

Reactivity differences between 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine and Boc-protected analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating Pyrazole Protection Strategies: A Comparative Guide to SEM vs. Boc in 1H-Pyrazol-4-amine Functionalization

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), 1H-pyrazol-4-amine is a highly privileged scaffold. However, the intrinsic acidity of the pyrazole N1-proton (pKa ≈ 14.2) and its ability to coordinate with transition metals necessitate robust N-protection before functionalizing the C4-amine[1]. While the tert-butoxycarbonyl (Boc) group is a ubiquitous choice for amine protection, its application on the pyrazole nitrogen often leads to catastrophic failures during downstream cross-coupling. This guide provides an objective, data-backed comparison between Boc-protected analogs and 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (SEM-pyrazole) , detailing the mechanistic causality behind their reactivity differences and offering field-validated protocols.

Mechanistic Causality: The Electronic Vulnerability of N-Boc vs. The Stability of SEM

The divergence in reactivity between N-Boc and N-SEM pyrazoles is fundamentally driven by the electronic nature of their respective linkages to the azole ring.

The Boc Vulnerability (Carbamate Linkage): The Boc group relies on a carbamate linkage. When attached to the electron-withdrawing pyrazole ring, the Boc carbonyl carbon becomes highly electrophilic. Under the strongly basic conditions required for Buchwald-Hartwig or Suzuki-Miyaura cross-couplings (e.g., NaOtBu, Cs₂CO₃, elevated temperatures), the alkoxide or hydroxide readily attacks this carbonyl. This results in premature cleavage of the protecting group or detrimental N-to-N migration[2]. Furthermore, the N-Boc group on pyrazoles is so electronically activated that it can be unexpectedly cleaved even by mild reducing agents like NaBH₄ in ethanol[3].

The SEM Advantage (Acetal-Ether Linkage): The (2-(trimethylsilyl)ethoxy)methyl (SEM) group connects via an acetal-like ether linkage. Because it lacks an electrophilic carbonyl center, it is electronically neutral relative to the pyrazole ring. The robust Si-C and C-O bonds provide near-absolute stability against strong bases, nucleophiles, and high-temperature palladium catalysis[1]. This allows for aggressive functionalization of the C4-amine without compromising the integrity of the pyrazole core[2].

Comparative Reactivity Profile

The following table summarizes the quantitative performance and stability of SEM-protected vs. Boc-protected pyrazol-4-amines across standard synthetic transformations.

Reaction ConditionReagents & EnvironmentSEM-Pyrazole Yield (%)Boc-Pyrazole Yield (%)Mechanistic Driver
Buchwald-Hartwig Amination Ar-Br, Pd₂(dba)₃, XPhos, NaOtBu, 110°C>85% <20% Boc undergoes rapid nucleophilic attack by NaOtBu, leading to decomposition[2]. SEM remains completely inert.
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, H₂O, 90°C>90% ~40-50% Aqueous base at elevated temperatures causes partial hydrolysis of the Boc carbamate.
Mild Amidation R-COCl, Et₃N, DCM, 25°C>95% >90% Both protecting groups are stable under mild, non-nucleophilic basic conditions.
Directed Lithiation n-BuLi, THF, -78°CExcellent Poor/Variable SEM allows clean C-C bond formation; Boc often suffers from competitive nucleophilic attack by the organolithium reagent[2].
Mild Reduction NaBH₄, EtOH, 25°CStable Cleaved N-Boc pyrazoles are uniquely susceptible to hydride attack at the carbonyl[3].

Protection Strategy Decision Matrix

ProtectionStrategy Start Select Pyrazole Protecting Group Cond Reaction Conditions Require Strong Base/Heat? Start->Cond Boc Boc Protection (Fast, Acid-Labile) Cond->Boc No (Mild) SEM SEM Protection (Base-Stable, Orthogonal) Cond->SEM Yes (e.g., Buchwald) BocFail Risk: Premature Deprotection or Decomposition Boc->BocFail SEMWin Result: High Yield in Pd-Catalyzed Couplings SEM->SEMWin

Caption: Decision matrix for selecting pyrazole N-protecting groups based on downstream reaction conditions.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm success before proceeding to the next step.

Workflow Visualization

SEMWorkflow Step1 1. C4-Amine Functionalization (Pd-Catalysis) Step2 2. TBAF Cleavage of Si-C Bond Step1->Step2 Isolate Intermediate Step3 3. Elimination of Ethylene & CH2O Step2->Step3 Spontaneous Product Target Free Pyrazole Step3->Product

Caption: Standard synthetic workflow for the functionalization and orthogonal deprotection of SEM-pyrazoles.

Protocol 1: Buchwald-Hartwig Amination of SEM-Pyrazol-4-amine

Causality: NaOtBu is required to deprotonate the C4-amine for transmetalation. SEM is chosen because it is entirely impervious to NaOtBu at 110°C, unlike Boc[2].

  • Preparation: In an oven-dried Schlenk flask under argon, charge 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (1.0 equiv), aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.06 equiv), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Seal the flask and heat to 110°C for 12 hours.

  • Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The system is validated when the starting material mass disappears and the target mass [M+H]+ is observed. Crucially, check for [M−SEM+H]+ (loss of 130 Da); its absence confirms the SEM group survived the basic conditions.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Protocol 2: Orthogonal Deprotection of the SEM Group

Causality: While SEM can be cleaved by strong acids (TFA/HCl), this pathway releases formaldehyde, which can condense with the newly freed C4-secondary amine to form unwanted aminals. Using a fluoride source (TBAF) orthogonally attacks the silicon atom, driving the elimination of ethylene and formaldehyde in a controlled manner without requiring harsh acidic conditions[1].

  • Preparation: Dissolve the functionalized SEM-pyrazole intermediate in anhydrous THF (0.1 M).

  • Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equiv) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 6–8 hours.

  • Validation Checkpoint 2 (In-Process): Monitor via TLC (EtOAc/Hexane). The deprotected pyrazole will typically be significantly more polar (lower Rf) than the SEM-protected precursor due to the exposed N-H hydrogen bond donor.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase chromatography if tetrabutylammonium salts persist.

References

  • ResearchGate. "Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core." ResearchGate.net. Available at:[Link]

  • Gerokonstantis, D.-T. et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc, 2020, viii, 115-124. Available at:[Link]

Sources

LC-MS Method Validation for 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine Impurities: C18 vs. Biphenyl Stationary Phases

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The compound 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (commonly referred to as SEM-protected 4-aminopyrazole) is a critical pharmacophore intermediate in the synthesis of advanced kinase inhibitors, such as ATR inhibitors[1].

From an analytical perspective, monitoring the purity of this intermediate presents a severe chromatographic challenge due to a massive polarity gap. The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is highly lipophilic, causing the intact molecule to retain strongly on reversed-phase columns. However, incomplete reactions or unintended deprotection generate the primary impurity: des-SEM 4-aminopyrazole . This unprotected heterocycle is highly polar and electron-rich. On standard C18 columns, this polar impurity often fails to partition into the stationary phase, eluting in the void volume where it suffers from severe matrix-induced ion suppression.

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl stationary phases for the detection of these impurities, utilizing a self-validating experimental framework compliant with [2].

Mechanistic Causality: Why Column Selectivity Dictates Data Integrity

Standard C18 columns rely exclusively on dispersive hydrophobic interactions. While excellent for the lipophilic SEM-protected main peak, they lack the retention mechanisms necessary to hold the polar des-SEM impurity.

In contrast, Biphenyl columns offer a dual-retention mechanism: hydrophobic interactions and π−π interactions [3]. The electron-deficient π system of the pyrazole ring interacts strongly with the electron-dense biphenyl ligands on the silica surface. This selectively increases the retention factor ( k′ ) of the polar pyrazole impurity, pulling it out of the void volume and into a region of the chromatogram where electrospray ionization (ESI) efficiency is optimal[4].

Separation_Mechanism Analyte SEM-Protected 4-Aminopyrazole & Polar Impurities C18 C18 Stationary Phase (Hydrophobic Only) Analyte->C18 Biphenyl Biphenyl Stationary Phase (Hydrophobic + π-π) Analyte->Biphenyl Res1 Poor retention of polar des-SEM impurity C18->Res1 Res2 Enhanced pyrazole retention Excellent resolution Biphenyl->Res2

Fig 1. Mechanistic comparison of stationary phase interactions with pyrazole derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical workflow must be self-validating . This means the LC-MS system is programmed to automatically verify its own suitability before any sample data is acquired, preventing the reporting of artifactual data caused by column degradation or mass spectrometer drift.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of the SEM-protected pyrazole sample and dissolve in 10.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 10 µg/mL using a 50:50 Water:Methanol diluent.

  • Internal Standard (IS) Spiking: Spike all samples and calibration standards with 50 ng/mL of a heavy-isotope internal standard (e.g., 13C3​ -4-aminopyrazole) to dynamically correct for ionization fluctuations.

Phase 2: Chromatographic & MS Conditions

  • Columns Evaluated:

    • Control: Superficially porous C18 (50 x 2.1 mm, 1.7 µm)

    • Test: Superficially porous Biphenyl (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid. (Note: Methanol is strictly required over Acetonitrile. The π electrons in Acetonitrile compete with the analyte for the Biphenyl phase, negating the π−π retention advantage[3][4]).

  • Gradient: 5% B hold for 0.5 min ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min.

  • MS Detection (ESI+ MRM):

    • SEM-protected 4-aminopyrazole: m/z 214.1 156.1

    • des-SEM 4-aminopyrazole: m/z 84.1 57.1

Phase 3: Automated System Suitability Testing (SST) The sequence begins with a "Blank LLOQ ULOQ" pre-flight check. The acquisition software is programmed with logical feedback loops: if the Signal-to-Noise (S/N) of the LLOQ is < 10, or if the Blank shows > 5% carryover, the sequence automatically aborts.

LCMS_Workflow SST System Suitability Testing (Blank + IS + LOQ Check) Injection LC-MS/MS Injection (Biphenyl vs C18) SST->Injection SamplePrep Sample Preparation (Spike Internal Standard) SamplePrep->SST DataAcq Data Acquisition (MRM Mode) Injection->DataAcq Validation ICH Q2(R2) Validation (Linearity, Precision) DataAcq->Validation Feedback Self-Validation Check (RSD < 2%, S/N > 10) Validation->Feedback Feedback->SST Fail Feedback->Injection Pass

Fig 2. Self-validating LC-MS/MS workflow ensuring ICH Q2(R2) compliance.

ICH Q2(R2) Method Validation & Performance Comparison

Following the [2], the analytical procedure was validated across key performance factors: Specificity, Linearity, Range, Accuracy, and Precision.

The quantitative data below highlights the critical failure of the C18 phase to accurately quantify the polar des-SEM impurity due to void-volume co-elution, whereas the Biphenyl phase demonstrates robust regulatory compliance.

Table 1: ICH Q2(R2) Validation Parameters (des-SEM Impurity)
Validation ParameterICH Q2(R2) Acceptance CriteriaC18 Column PerformanceBiphenyl Column Performance
Specificity (Retention) k′>2.0 (Elution past void volume) k′=0.4 (Fails) k′=3.1 (Passes)
Linearity ( R2 ) >0.990 over specified range 0.982 (Ion suppression) 0.999 (Linear response)
Precision (%RSD) <2.0% (n=6 injections) 4.8% (Fails) 0.9% (Passes)
Limit of Quantitation (LOQ) S/N≥10 150 ng/mL 5 ng/mL
Accuracy (Recovery) 95%−105% at target concentration 82% (Matrix interference) 99.2% (No interference)
Data Interpretation

The C18 column fails the precision and accuracy criteria because the des-SEM 4-aminopyrazole elutes at 0.6 minutes, co-eluting with unretained matrix salts that suppress the ESI signal[4]. The Biphenyl column, leveraging π−π interactions, delays the elution of the des-SEM impurity to 2.4 minutes. This temporal shift moves the analyte out of the suppression zone, resulting in a 30-fold improvement in the Limit of Quantitation (LOQ) and pristine linearity.

Conclusion

For the LC-MS/MS method validation of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine and its associated impurities, traditional C18 stationary phases are fundamentally inadequate due to their inability to retain the polar des-SEM byproduct.

By switching to a Biphenyl stationary phase and utilizing Methanol as the strong organic modifier, laboratories can exploit π−π interactions to achieve baseline resolution, eliminate matrix suppression, and easily satisfy strict ICH Q2(R2) validation criteria. When paired with a self-validating SST protocol, this method guarantees high-fidelity, reproducible data for pharmaceutical development.

References

  • [2] Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • [3] Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL:[Link]

  • [1] Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [4] Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column Source: National Institutes of Health (PMC) URL:[Link]

Sources

A Comparative Guide to the HPLC Purity Analysis and Standardization of Commercial 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine Batches

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) purity analysis and standardization of commercial batches of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine, a critical intermediate in pharmaceutical synthesis.[1][2] Recognizing the direct impact of intermediate quality on the final Active Pharmaceutical Ingredient (API), this document outlines a robust, validated HPLC method, discusses potential impurities, and presents a comparative analysis of three hypothetical commercial batches.[3][4] The methodologies and insights presented herein are designed to assist researchers, scientists, and drug development professionals in establishing stringent quality control measures for this vital building block.

Introduction: The Critical Role of Intermediate Purity

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is a key building block in the synthesis of various pharmaceutical agents. The purity and consistency of this intermediate are paramount, as impurities can carry through the synthetic pathway, potentially compromising the safety and efficacy of the final drug product.[4][5] Therefore, a robust and reliable analytical method for purity determination is not merely a quality control checkpoint but a cornerstone of process validation and regulatory compliance.[5] This guide delves into the nuances of developing and implementing a stability-indicating HPLC method for this specific pyrazole derivative.

The (2-(Trimethylsilyl)ethoxy)methyl (SEM) protecting group is strategically employed to mask the reactive N-H proton of the pyrazole ring, offering stability under various reaction conditions and a unique deprotection pathway.[6] However, the synthesis and handling of SEM-protected compounds can introduce specific impurities. This guide will address the analytical separation of the main compound from these potential process-related impurities and degradation products.

HPLC Method Development and Validation: A Causality-Driven Approach

The development of a stability-indicating HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography. The goal is to create a method that can separate the main analyte from its potential impurities and degradation products, ensuring that the analytical procedure is fit for its intended purpose.[7]

Rationale for Method Selection

A reverse-phase HPLC (RP-HPLC) method was chosen due to the non-polar nature of the SEM-protected pyrazole derivative. C18 columns are a common and effective choice for the separation of such compounds.[8][9] The mobile phase composition, a gradient of an aqueous buffer and an organic modifier, is optimized to achieve adequate resolution of all relevant peaks.

Experimental Protocol: HPLC Purity Determination

This protocol outlines the validated HPLC method for the purity analysis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[8]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.[10]

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[7][11] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[12][13]

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities and degradation products was confirmed through forced degradation studies.[14][15][16][17][18]

  • Linearity: A linear relationship between the peak area and concentration was established over a range of 0.05 to 1.5 mg/mL with a correlation coefficient (r²) > 0.999.

  • Accuracy: The accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix, with recovery values between 98.0% and 102.0%.

  • Precision: The method demonstrated high precision with RSD values of less than 2.0% for both repeatability and intermediate precision.

Comparative Analysis of Commercial Batches

To illustrate the application of the validated HPLC method, three hypothetical commercial batches of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine were analyzed. The results are summarized in the table below.

ParameterBatch ABatch BBatch C
Appearance White to off-white solidWhite to off-white solidYellowish solid
Purity (by HPLC, % Area) 99.5%98.2%95.8%
Impurity 1 (Unprotected Pyrazole) 0.2%0.8%1.5%
Impurity 2 (Starting Material) Not Detected0.3%0.9%
Largest Unknown Impurity 0.1%0.4%1.2%
Total Impurities 0.5%1.8%4.2%

Discussion of Results:

  • Batch A demonstrates high purity with minimal impurities, meeting typical quality standards for pharmaceutical intermediates.

  • Batch B shows a slightly lower purity with the presence of both unprotected pyrazole and unreacted starting material, suggesting incomplete reaction or deprotection during synthesis.

  • Batch C exhibits significantly lower purity and a yellowish appearance, indicating the presence of multiple impurities, including a significant unknown impurity. This batch would likely be rejected for use in GMP synthesis without further purification.

Standardization and Quality Control

Ensuring batch-to-batch consistency is a critical aspect of pharmaceutical manufacturing.[5] The validated HPLC method serves as the cornerstone for the standardization of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine.

Establishing a Reference Standard

A highly purified batch of the intermediate should be thoroughly characterized and established as a primary reference standard. This standard will be used for the identification and quantification of the analyte in subsequent batches.

Setting Specifications

Based on the process capability and the requirements of the subsequent synthetic steps, clear specifications for purity and impurity levels should be established. These specifications should be in line with ICH guidelines for impurities in new drug substances.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationships in the analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Quality_Control_Logic batch Commercial Batch Received hplc HPLC Purity Analysis batch->hplc spec Compare to Specifications hplc->spec pass Batch Accepted spec->pass Meets Specs fail Batch Rejected/ Further Purification spec->fail Fails Specs

Caption: Logical flow for quality control of commercial batches.

Conclusion

The implementation of a robust, validated HPLC method is indispensable for ensuring the quality and consistency of commercial batches of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine. This guide has provided a comprehensive framework for the development, validation, and application of such a method. By adhering to these principles, researchers and manufacturers can mitigate the risks associated with impurities and contribute to the overall safety and efficacy of the final pharmaceutical products.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).
  • Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate - Benchchem.
  • Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance - Molkem. (2026, January 14).
  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 06).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1) - ResearchGate.
  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences. (2024, December 23).
  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research - Pharmaffiliates. (2025, December 22).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - ResearchGate. (2014, August 10).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC.
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 08).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. (2014, September 27).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.

Sources

SEM vs. Trityl Protection for Regioselective Functionalization of 1H-Pyrazol-4-Amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrazol-4-amine scaffold is a privileged building block in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors and a core structure in various pharmacophores. However, the inherent tautomerism between the N1 and N2 positions, combined with the highly reactive exocyclic N4-amine, presents a significant synthetic challenge. To achieve regioselective functionalization—whether at the pyrazole carbon atoms (C3/C5) or the N4-amine—robust nitrogen protection strategies are mandatory[1].

As an application scientist designing synthetic routes, the choice of protecting group (PG) is not merely a matter of blocking a reactive site; it is a strategic decision that dictates the regiochemical outcome of the entire workflow. This guide objectively compares the two most prominent protecting groups for this scaffold: SEM (2-(trimethylsilyl)ethoxymethyl) and Trityl (triphenylmethyl, Trt) , providing mechanistic rationale and self-validating experimental protocols.

Mechanistic Rationale: Sterics vs. Electronics

The fundamental difference between SEM and Trityl protection lies in how they influence the pyrazole ring's reactivity through spatial and electronic microenvironments.

Trityl (Trt) – The Steric Shield

The Trityl group is exceptionally bulky. When installed on the pyrazole N1 position, the massive steric profile of its three phenyl rings physically shields the adjacent C5 position.

  • Regiodirection: If C-H functionalization or lithiation is attempted on a 1-Trt-pyrazol-4-amine, the steric blockade at C5 forces the metalation to occur exclusively at the less hindered C3 position .

  • N4-Amine Reactivity: For cross-coupling at the N4-amine (e.g., Buchwald-Hartwig amination), Trt provides excellent organic solubility and prevents N1-coordination with palladium catalysts, though its extreme bulk can occasionally slow down reactions at the adjacent N4 site.

SEM – The Electronic Director

The SEM group is less sterically demanding than Trityl but introduces ethereal oxygen atoms that fundamentally alter the molecule's electronic landscape.

  • Regiodirection: The oxygen atom in the SEM group acts as a potent Directed Metalation Group (DMG)[2]. Through Directed ortho Metalation (DoM), the oxygen coordinates with organolithium or organomagnesium bases (e.g., n-BuLi, TMPMg·2LiCl), directing deprotonation exclusively to the adjacent C5 position .

  • N4-Amine Reactivity: SEM effectively masks the pyrazole NH while maintaining a lower steric profile than Trt, often resulting in faster kinetic rates for N4-amine derivatization.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of SEM vs. Trityl protection on 1H-pyrazol-4-amine.

FeatureTrityl (Trt) ProtectionSEM Protection
Primary Regiodirection C3 (via steric blocking of C5)C5 (via DoM coordination)
Installation Base Mild (Et₃N, DIPEA)Strong (NaH, LiHMDS)
Installation Kinetics Fast (0°C to RT, 2-4h)Moderate (0°C to RT, 2-12h)
Stability to Strong Base Excellent (Tolerates n-BuLi)Excellent (Tolerates n-BuLi, undergoes DoM)
Acid Stability Poor (Highly labile to TFA/HCl)Good (Stable to mild acids)
Deprotection Conditions 20% TFA in DCM, RT, 2hTBAF (heat) or 4M HCl / neat TFA (prolonged)
Impact on Solubility Highly lipophilic (poor in polar solvents)Moderate lipophilicity (broad solubility)

Visualizing the Regioselective Pathways

The divergence in regioselectivity dictated by the choice of protecting group is mapped in the workflow below.

G Start 1H-pyrazol-4-amine Trt_Path Trityl Protection (Steric Shielding) Start->Trt_Path Trt-Cl, Et3N SEM_Path SEM Protection (Electronic DoM) Start->SEM_Path SEM-Cl, NaH Trt_Prod 1-Trt-pyrazol-4-amine Trt_Path->Trt_Prod SEM_Prod 1-SEM-pyrazol-4-amine SEM_Path->SEM_Prod C3_Func C3-Functionalization (Steric block at C5) Trt_Prod->C3_Func 1. n-BuLi 2. Electrophile N4_Func N4-Amine Derivatization (Cross-Coupling) Trt_Prod->N4_Func Pd-Catalysis C5_Func C5-Functionalization (DoM directed) SEM_Prod->C5_Func 1. n-BuLi 2. Electrophile SEM_Prod->N4_Func Pd-Catalysis

Regioselective pathways of 1H-pyrazol-4-amine using Trt (C3-directed) vs. SEM (C5-directed).

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and in-process controls (IPCs) are explicitly defined.

Protocol A: N1-Tritylation and C3-Functionalization

Use this route when C3-substitution is required or when late-stage deprotection must be performed under mild acidic conditions.

  • Protection (Tritylation):

    • Procedure: Dissolve 1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM (0.2 M). Add Et₃N (1.5 eq) and cool to 0°C. Add Trt-Cl (1.1 eq) portion-wise. Stir at room temperature for 4 hours.

    • Causality: Trt-Cl is highly electrophilic and reacts readily with the neutral pyrazole in the presence of a mild base (Et₃N) to scavenge HCl. The extreme bulk of Trt ensures exclusively N1 protection without over-alkylation at the N4-amine.

    • Validation: TLC (Hexane/EtOAc 7:3) will show a highly UV-active, non-polar spot.

  • C3-Lithiation & Quench:

    • Procedure: Dissolve 1-Trt-pyrazol-4-amine in anhydrous THF at -78°C. Dropwise add n-BuLi (1.1 eq). Stir for 45 minutes, then add the desired electrophile (e.g., iodine, DMF).

    • Causality: The steric bulk of Trt prevents the base from accessing the C5 proton, forcing deprotonation at C3.

  • Deprotection:

    • Procedure: Treat the isolated intermediate with 20% TFA in DCM for 2 hours at RT. Concentrate and triturate with diethyl ether to precipitate the trityl alcohol byproduct, yielding the pure C3-functionalized product.

Protocol B: N1-SEM Protection and C5-Functionalization

Use this route when C5-substitution is required via Directed ortho Metalation (DoM) [2], or when the intermediate must survive harsh acidic cross-coupling conditions.

  • Protection (SEMylation):

    • Procedure: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0°C. Slowly add 1H-pyrazol-4-amine (1.0 eq) and stir for 30 minutes until H₂ evolution ceases. Add SEM-Cl (1.1 eq) dropwise. Stir at RT for 2 hours[3].

    • Causality: SEM-Cl is a silicon-stabilized electrophile requiring the highly nucleophilic sodium pyrazolide anion for efficient coupling. NaH ensures complete deprotonation.

    • Validation: Quench with saturated aqueous NH₄Cl. The aqueous workup effectively removes excess NaH and water-soluble SEM-OH byproducts. LCMS will confirm the exact mass shift of +130 Da.

  • C5-Lithiation (DoM) & Quench:

    • Procedure: Dissolve 1-SEM-pyrazol-4-amine in THF at -78°C. Add n-BuLi (1.1 eq). Stir for 1 hour, then add the electrophile.

    • Causality: The ethereal oxygen of the SEM group coordinates the lithium ion, creating a localized high concentration of base that exclusively deprotonates the adjacent C5 position.

  • Deprotection:

    • Procedure: Treat with TBAF (2.0 eq) in THF at 60°C for 6 hours, or 4M HCl in dioxane at 50°C.

    • Causality: The Si-C bond is highly susceptible to fluoride-induced cleavage, generating a volatile silane and formaldehyde, cleanly unmasking the pyrazole.

References

  • Janin, Y. L. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, American Chemical Society (ACS), 2012.[Link]

  • Snieckus, V. et al. "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews, American Chemical Society (ACS), 2024.[Link]

  • US Patent 11155557B2. "Pyrazolopyrimidine compounds and methods of use thereof.

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Aminopyrazole and its SEM-Protected Derivative

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry and drug development, 4-aminopyrazole serves as a foundational structural motif in a multitude of bioactive compounds.[1] Its synthesis and subsequent functionalization often necessitate the use of protecting groups to modulate the reactivity of the pyrazole N-H proton. The (2-(Trimethylsilyl)ethoxy)methyl (SEM) group is a popular choice due to its stability under various reaction conditions and its orthogonal deprotection strategies.[2][3] This guide provides an in-depth spectroscopic comparison of unprotected 4-aminopyrazole and its N-1 SEM-protected analogue, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine. We will dissect the characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into how the introduction of the SEM group fundamentally alters the spectroscopic landscape of the parent molecule. This analysis is critical for researchers in verifying successful protection, monitoring reaction progress, and ensuring the structural integrity of their intermediates.

Introduction: The Rationale for N-H Protection

The pyrazole ring system is a privileged scaffold in pharmaceutical science.[4][5][6] The acidic N-H proton of the pyrazole ring can, however, interfere with a wide range of synthetic transformations, such as metal-catalyzed cross-couplings or reactions involving strong bases. Protection of this nitrogen is therefore a crucial step. The SEM group provides robust protection, being stable to nucleophiles, bases, and many reducing/oxidizing agents, yet it can be selectively removed under specific acidic or fluoride-mediated conditions.[3][7]

Understanding the spectroscopic consequences of this protection is paramount for the synthetic chemist. This guide serves as a practical reference, leveraging experimental data to compare the unprotected and protected forms, thereby enabling unambiguous structural characterization.

Molecular Structure Overview

The primary structural difference between the two molecules is the substitution at the N-1 position of the pyrazole ring. In 4-aminopyrazole, this position bears a hydrogen atom, which is a site of both hydrogen bonding and acidic reactivity. In the protected form, this proton is replaced by the bulky, electronically distinct SEM group.

G cluster_0 Unprotected 4-Aminopyrazole cluster_1 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (SEM-Protected) mol1 mol2

Figure 1: Chemical structures of unprotected 4-aminopyrazole and its N-1 SEM-protected derivative.

Spectroscopic Data Comparison

The following sections detail the expected and observed differences across key analytical techniques. The data presented is a synthesis of values reported in chemical databases and scientific literature, providing a representative comparison.

¹H NMR Spectroscopy

Proton NMR provides the most immediate and clear evidence of a successful protection reaction. The disappearance of the pyrazole N-H signal and the appearance of a new set of signals corresponding to the SEM group are definitive indicators.

Table 1: Comparative ¹H NMR Data

Assignment 4-Aminopyrazole (DMSO-d₆) 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (CDCl₃) Rationale for Shift/Multiplicity
-Si(CH₃)₃ N/A~ 0.00 ppm (s, 9H)Characteristic signal for the nine equivalent methyl protons on the TMS group, highly shielded by silicon.[2]
-CH₂-Si N/A~ 0.95 ppm (t, J ≈ 8.4 Hz, 2H)Triplet signal for the methylene protons adjacent to the silicon atom.
-O-CH₂-CH₂- N/A~ 3.55 ppm (t, J ≈ 8.4 Hz, 2H)Triplet signal for the methylene protons adjacent to the ether oxygen, deshielded relative to the Si-CH₂ group.
-NH₂ ~ 4.5 ppm (s, br, 2H)~ 3.0-4.0 ppm (s, br, 2H)Broad singlet for the amine protons. The chemical shift is solvent and concentration-dependent.
N-CH₂-O N/A~ 5.35 ppm (s, 2H)Singlet for the methylene protons of the acetal linker, significantly deshielded by two adjacent oxygen and nitrogen atoms.
Pyrazole C3-H, C5-H ~ 7.1-7.3 ppm (s, 2H)C3-H: ~ 7.4 ppm (s, 1H)C5-H: ~ 7.5 ppm (s, 1H)In the unprotected form, the two ring protons are equivalent due to tautomerism.[8] After N-1 substitution, they become inequivalent, leading to two distinct singlets. The substituent slightly deshields these protons.
Pyrazole N1-H ~ 11.5 ppm (s, br, 1H)N/AThe broad, downfield signal for the acidic pyrazole proton completely disappears upon protection.

Expert Analysis: The most telling transformation in the ¹H NMR spectrum is the replacement of the highly deshielded N1-H proton signal (often seen >10 ppm) with three new sets of signals in the aliphatic and acetal regions, all belonging to the SEM group. The singlet at ~5.35 ppm is a particularly useful diagnostic peak for the N-CH₂-O linker. Furthermore, the once-equivalent C3-H and C5-H protons of the pyrazole ring become chemically distinct upon N-1 substitution, resolving into two separate singlets.

¹³C NMR Spectroscopy

Carbon NMR corroborates the findings from ¹H NMR, showing the appearance of new carbon signals from the SEM protector and shifts in the pyrazole ring carbons.

Table 2: Comparative ¹³C NMR Data

Assignment 4-Aminopyrazole (DMSO-d₆) 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (CDCl₃, Predicted) Rationale for Shift
-Si(CH₃)₃ N/A~ -1.5 ppmThe highly shielded methyl carbons attached to silicon characteristically appear upfield of TMS (0 ppm).
-CH₂-Si N/A~ 18.0 ppmAliphatic carbon signal for the methylene group adjacent to silicon.
-O-CH₂-CH₂- N/A~ 66.0 ppmMethylene carbon adjacent to the ether oxygen, deshielded by the electronegative atom.
N-CH₂-O N/A~ 76.0 ppmAcetal carbon, significantly deshielded by adjacent heteroatoms.
Pyrazole C4 ~ 110.0 ppm~ 115.0 ppmThe carbon bearing the amino group (C4) experiences a slight shift upon N-substitution.
Pyrazole C3, C5 ~ 128.0 ppmC3: ~ 130.0 ppmC5: ~ 138.0 ppmSimilar to the protons, the C3 and C5 carbons become inequivalent. The specific shifts are influenced by the electronic nature of the N-1 substituent.

Expert Analysis: The introduction of the SEM group adds four distinct signals to the ¹³C NMR spectrum. The upfield signal around -1.5 ppm is an unmistakable marker for the TMS methyl carbons. The signals for the pyrazole ring carbons (C3, C4, C5) are retained but their chemical environment is altered, leading to predictable shifts and a loss of symmetry.

FT-IR Spectroscopy

Infrared spectroscopy is highly effective for tracking the functional groups involved in the protection reaction. The disappearance of the pyrazole N-H stretch and the appearance of Si-C and C-O ether stretches are key diagnostic features.

Table 3: Comparative FT-IR Data (cm⁻¹)

Vibrational Mode 4-Aminopyrazole (KBr Pellet) 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (Liquid Film) Rationale for Change
N-H Stretch (Amine, -NH₂) 3400-3200 (two bands, sharp)3400-3200 (two bands, sharp)The primary amine group is unaffected by the reaction; its characteristic symmetric and asymmetric stretches remain.[9]
N-H Stretch (Pyrazole) ~3150 (broad)AbsentThe broad stretch associated with the hydrogen-bonded pyrazole N-H disappears completely upon substitution.
C-H Stretch (Aromatic/Aliphatic) ~3100-2900~3100-2850The SEM-protected compound shows additional strong C-H aliphatic stretches from the ethyl and methyl groups.
C=C, C=N Stretch (Ring) ~1600-1450~1600-1450Pyrazole ring vibrations remain in a similar region.
Si-CH₃ Symmetric/Asymmetric Bend N/A~1250 (strong), ~840-860 (strong)These strong, sharp bands are highly characteristic of the TMS group and are powerful indicators of its presence.[10]
C-O-C Stretch (Ether) N/A~1100-1050 (strong)A strong band appears, corresponding to the C-O-C asymmetric stretch of the ether and acetal linkages.[11]

Expert Analysis: From an IR perspective, the reaction is monitored by observing the loss of the broad pyrazole N-H band and the emergence of at least three new, strong signals: the Si-CH₃ bending modes near 1250 and 850 cm⁻¹ and the C-O ether stretch around 1100 cm⁻¹. The persistence of the sharp -NH₂ stretches confirms that the amino group did not react.

Mass Spectrometry

Mass spectrometry confirms the successful incorporation of the SEM group by showing a corresponding increase in the molecular weight. The fragmentation patterns also provide structural proof.

Table 4: Comparative Mass Spectrometry Data (ESI+)

Parameter 4-Aminopyrazole 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine Rationale for Change
Molecular Formula C₃H₅N₃C₉H₁₉N₃OSiAddition of C₆H₁₄OSi from the SEM group.
Molecular Weight 83.09 g/mol 215.35 g/mol Increase of 132.26 g/mol .
[M+H]⁺ (m/z) 84.1216.3The protonated molecular ion peak shifts to reflect the new molecular weight.
Key Fragments (m/z) 56, 28158, 116, 73Fragmentation of the SEM-protected compound often involves cleavage of the protecting group. The fragment at m/z 73 ([Si(CH₃)₃]⁺) is a common and diagnostic ion for TMS-containing compounds.

Expert Analysis: A successful protection is unequivocally confirmed by the shift of the molecular ion peak from m/z 84 to m/z 216 in the ESI+ mass spectrum. Furthermore, observation of fragments consistent with the loss of parts of the SEM group or the characteristic trimethylsilyl cation (m/z 73) provides definitive structural evidence.

Experimental Protocols

Scientific integrity requires reproducible methodologies. The following are standard, self-validating protocols for acquiring the spectroscopic data discussed.

G cluster_workflow General Spectroscopic Analysis Workflow prep Sample Preparation (Dissolve in appropriate deuterated solvent or prepare KBr pellet/film) acquire Data Acquisition (Load sample into spectrometer and run pre-defined experiment) prep->acquire process Data Processing (Fourier transform, phase correction, baseline correction) acquire->process analyze Spectral Analysis (Peak picking, integration, structural assignment) process->analyze

Figure 2: A generalized workflow for spectroscopic sample analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Load a standard acquisition experiment (e.g., for ¹H or ¹³C).

  • Tuning and Shimming: The instrument should be tuned to the correct nucleus and the magnetic field shimmed to optimize homogeneity and resolution.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹H NMR, a typical experiment involves 8-16 scans. For ¹³C NMR, due to the low natural abundance, several hundred to several thousand scans may be necessary.

  • Data Processing: Apply a Fourier transform to the FID to generate the spectrum. Perform phase and baseline corrections as needed.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm, CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid analyte with ~100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (Liquid Film): For oils or low-melting solids, place a small drop of the sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

  • Background Spectrum: Place the empty sample holder (or clean salt plates) in the spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the sample holder.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum showing relative intensity versus m/z is generated.

Conclusion

The protection of 4-aminopyrazole with a (2-(Trimethylsilyl)ethoxy)methyl (SEM) group induces a series of distinct and predictable changes across its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra. The key indicators of a successful transformation are the disappearance of the pyrazole N-H signals and the appearance of characteristic resonances for the SEM group, most notably the TMS protons near 0 ppm in ¹H NMR, the acetal methylene group around 5.3 ppm, and strong Si-C and C-O vibrations in the IR spectrum. This guide provides a comprehensive and objective framework, supported by experimental data, for researchers to confidently characterize these essential building blocks in their synthetic endeavors.

References

  • RSC Publishing. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods.
  • PubMed. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies.
  • National Institutes of Health, PubChem. (n.d.). 1H-pyrazol-4-amine.
  • ResearchGate. (n.d.). Solution NMR and FT-IR studies on the reactions and the complexes of silyl ethers with triethylaluminium.
  • Benchchem. (n.d.). 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole.
  • Supporting Information for publications. (n.d.).
  • ProQuest. (n.d.). Synthesis and Features of 4-aminopyrazoles with Perfluoroalkyl Substituent.
  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
  • PMC. (n.d.). Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane).
  • ChemScene. (n.d.). 4-Aminopyrazole.
  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction....
  • Taylor & Francis Online. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms.
  • ResearchGate. (2016). 13C NMR of indazoles.
  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry.
  • TCI AMERICA. (n.d.). 1H-Pyrazol-4-amine.
  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • SpectraBase. (n.d.). 3-Aminopyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum.
  • Academia.edu. (n.d.). 29Si N M R spectroscopy of trimethylsilyl tags.
  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • BLDpharm. (n.d.). 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine.
  • ChemicalBook. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride(76513-69-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Aminopyrazole(1820-80-0) 13C NMR spectrum.
  • PMC. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES.
  • ChemSpider. (n.d.). 1-((2-(Trimethylsilyl)ethoxy)methyl)-1h-pyrazole-4-carbaldehyde.
  • Total Synthesis. (2025). SEM Protecting Group: SEM Protection & Deprotection Mechanism.
  • ResearchGate. (n.d.). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.
  • Sigma-Aldrich. (n.d.). 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.
  • SpectraBase. (n.d.). 2-(Trimethylsilyl)ethoxymethyl-triphenylphosphonium chloride - Optional[13C NMR] - Spectrum.
  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
  • ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes.
  • ChemicalBook. (n.d.). 2-(Trimethylsilyl)ethanol(2916-68-9) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4-Aminopyrazole 95.
  • Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is a specialized reagent utilized in complex organic synthesis, particularly within drug discovery and development. As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. The responsible management and disposal of its residues, contaminated materials, and empty containers are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to handle chemical waste not just by instruction, but with a deep understanding of the principles involved.

Hazard Identification and Characterization

Based on analogous compounds, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine should be handled as a substance with the following potential hazards:

Hazard ClassDescriptionSupporting Source
Acute Oral Toxicity Harmful if swallowed.[1][2]Ingestion can lead to systemic toxicity. Always wash hands thoroughly after handling and avoid eating or drinking in the laboratory.[2][3]
Skin Corrosion/Irritation May cause skin irritation.[4]Prolonged or repeated contact can lead to dermatitis. Proper glove use is mandatory.
Serious Eye Damage/Irritation May cause serious eye irritation.[4][5]Direct contact can result in damage to eye tissue. Approved eye protection is critical.
Hazardous Combustion Products Fire may produce toxic gases.Upon combustion, this compound is expected to release Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Silicon oxides (e.g., SiO₂).[2] This necessitates specific firefighting measures and awareness of inhalation hazards in case of a fire.

This assessment is based on data for structurally similar chemicals. Always treat unknown substances with a high degree of caution.

Regulatory Framework: A Matter of Compliance

Disposal of this chemical is not merely a laboratory best practice; it is a legal requirement. In the United States, the primary regulations are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

  • Waste Classification: As a laboratory chemical with potential toxicity, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine must be classified as hazardous waste.[2] It is illegal to dispose of this substance down the drain or in regular solid waste.[7][8][9]

  • Academic Laboratories: Institutions such as universities and affiliated research centers may operate under the alternative requirements of 40 CFR Part 262, Subpart K.[10][11] This regulation provides specific guidelines for managing hazardous waste in a laboratory setting, including requirements for container management and removal timelines.[10][11]

  • Generator Responsibility: The waste generator (the laboratory) is responsible for ensuring the waste is correctly characterized, accumulated, and prepared for disposal by trained professionals.[10] Always consult your institution's Environmental Health & Safety (EHS) office for specific local and state regulations.[2]

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the first line of defense. However, appropriate PPE is mandatory to mitigate risks during handling and disposal operations.

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or dust particles entering the eyes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Gloves must be inspected before use and disposed of after handling the chemical. Use proper removal technique to avoid skin contact.[1]
Body Protection Lab coat or a chemical-resistant suit.Prevents contamination of personal clothing and skin.[1]

Step-by-Step Disposal Procedures

The fundamental principle of chemical disposal is the strict segregation of waste streams to prevent dangerous reactions.[7] Never mix incompatible wastes.

Protocol 1: Disposal of Unused or Waste Solid Compound
  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled "Hazardous Waste." The container must be in good condition with a secure, tight-fitting lid.[12]

  • Labeling: The label must include:

    • The full chemical name: "Waste 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine"

    • The words "Hazardous Waste"

    • The date when the first waste was added (accumulation start date).[8]

  • Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust.[1][4] All transfers should be performed in a chemical fume hood.

  • Seal and Store: Securely close the container immediately after adding waste. Store the container in a designated satellite accumulation area within the lab, away from incompatible materials.[12]

Protocol 2: Disposal of Contaminated Labware
  • Collection: Items such as gloves, weigh boats, and contaminated paper towels should be considered hazardous waste.

  • Disposal: Place these items directly into the designated solid hazardous waste container for this chemical. Do not place them in regular trash.

Protocol 3: Disposal of Empty Chemical Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9][12]

  • Rinseate Collection: Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [12] Subsequent rinses may be collected as well, depending on local EHS guidelines.

  • Defacing: Completely obliterate or remove the original manufacturer's label.[12]

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the appropriate recycling or solid waste stream. Consult your EHS office for confirmation.

Emergency Procedures: Small Spill Management

In the event of a small spill, immediate and correct action is critical to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: Before cleanup, don the full PPE ensemble described in Section 3.

  • Containment: Prevent the spread of the solid.

  • Cleanup: Gently sweep up the solid material. Do not create dust. [1] A wet paper towel can be used to gently wipe up the final residue.

  • Disposal: Place all cleanup materials (swept-up chemical, paper towels, etc.) into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine and related materials.

G cluster_start cluster_waste_type Waste Characterization cluster_disposal_action Disposal Action cluster_final_disposition Final Disposition start Identify Waste Material solid_waste Unused/Waste Solid Compound start->solid_waste Is it the chemical itself? contaminated_labware Contaminated Labware (Gloves, Weigh Boats) start->contaminated_labware Is it contaminated disposable labware? empty_container Empty Reagent Bottle start->empty_container Is it the original empty container? collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid contaminated_labware->collect_solid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse ehs_pickup Store for EHS Pickup collect_solid->ehs_pickup collect_rinseate Collect First Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinseate Step 1 trash Deface Label & Dispose as Non-Hazardous Waste triple_rinse->trash Step 2 collect_rinseate->ehs_pickup

Caption: Decision workflow for disposal of chemical waste.

References

  • CymitQuimica. (n.d.). Safety Data Sheet: 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.
  • Conservation OnLine (CoOL). (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-bromo-1-methyl-1H-pyrazole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo.
  • Enamine. (n.d.). Safety Data Sheet: 1-(1H-pyrazol-3-yl)ethan-1-one.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). Hazardous Waste. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Pyrazole, 4-iodo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Tokyo Chemical Industry. (2025). Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sigma-Aldrich. (2026). Safety Data Sheet: Pyrazole.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.

Sources

Personal protective equipment for handling 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently oversee the handling of highly functionalized building blocks. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (commonly referred to as SEM-protected 4-aminopyrazole) is a critical intermediate. The pyrazole core is a privileged scaffold, frequently acting as a hinge-binding motif in kinase inhibitors and PARP inhibitors. The SEM group protects the pyrazole nitrogen, directing subsequent functionalization (like amide couplings or Buchwald-Hartwig aminations) exclusively to the primary amine.

While the SEM group provides excellent stability against bases and nucleophiles, the compound itself, and the harsh conditions required for its eventual deprotection, present specific safety and logistical challenges. This guide provides a self-validating, highly technical operational plan for the safe handling, reaction, and disposal of this compound.

Physicochemical & Hazard Profiling

Before establishing a Personal Protective Equipment (PPE) matrix, we must ground our protocols in the compound's specific hazard profile. According to standardized safety data1[1], this compound is a potent irritant.

Property / HazardSpecificationOperational Implication
Chemical Name 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amineN/A
CAS Number 1313520-72-7Unique identifier for SDS cross-referencing.
Molecular Weight 213.35 g/mol Requires precise micro-weighing (static risk).
GHS Classification H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationMandates strict barrier protection and zero-exposure weighing protocols[1].
Storage 2-8°C, inert atmosphere, dark placeMust be warmed to room temperature in a desiccator before opening to prevent condensation.

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient when handling reactive intermediates that will undergo aggressive deprotection. The following matrix details the causality behind each PPE selection to ensure a self-validating safety barrier.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile (Outer layer ≥ 0.11 mm thickness)Causality: The compound causes skin irritation (H315)[1]. Furthermore, during SEM deprotection, halogenated solvents (DCM) and strong acids (TFA) are used. Nitrile provides a temporary barrier, but double-gloving allows immediate shedding of the outer glove upon solvent contact before breakthrough occurs.
Eye Protection Tight-fitting chemical safety gogglesCausality: The compound causes serious eye irritation (H319)[1]. Standard safety glasses with side shields do not adequately protect against aerosolized powders or acidic splashes during the quench phase.
Respiratory Fume Hood (Face velocity >100 fpm)Causality: Prevents inhalation of the powder. More importantly, SEM deprotection generates formaldehyde as a byproduct 2[2]. All reactions must be strictly confined to active ventilation.
Body Protection Flame-resistant (Nomex) or 100% Cotton Lab CoatCausality: Synthetic blends can melt onto the skin if exposed to the highly exothermic quenching of the acidic deprotection mixture.

Operational Workflows & Experimental Protocols

The most hazardous phase of handling SEM-protected 4-aminopyrazole is not just the initial weighing, but the downstream SEM deprotection . Removal of the SEM group is typically achieved using strong acids (e.g., Trifluoroacetic acid in DCM) or fluoride sources (e.g., TBAF), which releases volatile and toxic byproducts 3[3].

Protocol A: Safe Weighing and Reagent Transfer
  • Thermal Equilibration: Remove the vial from 2-8°C storage and place it in a desiccator for 30 minutes. Causality: Prevents ambient moisture from condensing on the cold powder, which could degrade the compound or cause clumping.

  • Static Mitigation: Pass an anti-static zero-stat gun over the analytical balance and the weighing paper. Aminopyrazoles are prone to static charge, which can cause the powder to aerosolize, bypassing respiratory protections.

  • Transfer: Use a grounded, disposable anti-static spatula to transfer the solid.

  • Validation Checkpoint: The balance must stabilize within ±0.1 mg without continuous drift. Drift indicates active static repulsion or moisture absorption.

Protocol B: Acidic SEM Deprotection (TFA/DCM)

This protocol is designed to safely manage the generation of formaldehyde and trimethylsilylethanol byproducts.

  • Substrate Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the functionalized SEM-protected 4-aminopyrazole in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Acidic Cleavage: Cool the flask to 0 °C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM. Causality: The reaction is exothermic. Cooling prevents the rapid vaporization of DCM and controls the release rate of formaldehyde gas[2].

  • Reaction Monitoring: Remove the ice bath and stir at ambient temperature for 2–4 hours.

  • Validation Checkpoint: Pull a 5 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The protocol is self-validating when the starting material mass (e.g., m/z ~214 for the unfunctionalized core) completely disappears, replaced by the deprotected pyrazole mass (m/z ~84)[3].

  • Alkaline Quench: Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Causality: Neutralizes excess TFA to prevent degradation of the newly exposed, highly nucleophilic aminopyrazole core.

OperationalWorkflow Start Fume Hood Setup (Face Velocity >100 fpm) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Weighing Anti-Static Weighing (Minimize Aerosolization) PPE->Weighing Reaction SEM Deprotection (TFA/DCM at 0°C) Weighing->Reaction Quench Alkaline Quench (Sat. NaHCO3) Reaction->Quench

Workflow for the safe handling and SEM-deprotection of 4-aminopyrazole.

Emergency Response & Spill Management

In the event of a powder spill outside the fume hood:

  • Evacuate & Isolate: Immediately step back and allow any aerosolized dust to settle. Do not attempt to sweep the powder dry.

  • Containment: Gently cover the spill with absorbent paper towels.

  • Wet Wiping: Dampen the towels with a 10% bleach solution or soapy water. Causality: Wetting the powder prevents aerosolization and neutralizes residual active amines.

  • Disposal: Place all contaminated towels and the outer layer of your nitrile gloves into a sealed, labeled solid hazardous waste container.

Disposal Plan & Waste Segregation

The disposal of the reaction mixture post-deprotection is critical due to the biphasic nature of the quench and the presence of toxic byproducts.

  • Organic Phase (Halogenated Waste): Contains DCM, unreacted organics, and trimethylsilylethanol. This must be strictly segregated into Halogenated Organic Waste carboys.

  • Aqueous Phase (Aqueous Basic Waste): Contains water, sodium trifluoroacetate salts, and dissolved formaldehyde. This must be placed in a dedicated Aqueous Waste container. Never mix this with acidic waste streams, as it will cause rapid CO2​ evolution and potential container rupture.

DisposalLogic Mix Biphasic Quenched Mixture Sep Phase Separation Mix->Sep Org Organic Phase (DCM, SEM byproducts) Sep->Org Aq Aqueous Phase (NaHCO3, TFA salts) Sep->Aq WasteOrg Halogenated Waste Stream Org->WasteOrg WasteAq Aqueous Basic Waste Stream Aq->WasteAq

Phase separation and waste segregation logic following SEM cleavage.

References

  • BLD Pharm. "Safety Data Sheet: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (CAS: 1313520-72-7)." BLD Pharm Database.
  • Mennen, S. M., et al. "Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries of Histone Deacetylase Inhibitors." National Institutes of Health (NIH) / PMC.
  • ACS Publications. "Early Development, Scale-Up, and Reverse-Phase Purification of a Highly Potent Pyrrolobenzodiazepine Dimer, SG3259, for Use in Antibody–Drug Conjugates." Organic Process Research & Development.

Sources

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